2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3/c22-18-14-8-7-13-17(18)21-24-19(15-9-3-1-4-10-15)23-20(25-21)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTJGWCHJCZPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77989-15-2 | |
| Record name | 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 77989-15-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The fundamental physicochemical properties of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine are summarized in the table below. The data is compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 77989-15-2 | [1] |
| Molecular Formula | C₂₁H₁₄BrN₃ | [1] |
| Molecular Weight | 388.26 g/mol | [1] |
| Appearance | Off-white to white powder/solid | [1] |
| Purity | ≥98.0% | [5] |
| Melting Point | 142.0 to 146.0 °C | [6] |
| Boiling Point (Predicted) | 582.8 ± 52.0 °C at 760 mmHg | [6] |
| Solubility | Soluble in organic solvents such as chloroform and tetrahydrofuran. | [7] |
| Storage | Store in a cool, dry place, sealed from moisture. | [6] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, predicted data and typical analytical methods for similar compounds are available.
| Spectroscopy | Details |
| Mass Spectrometry (MS) | Predicted m/z values for various adducts are available, which can be used for identification. For example, the [M+H]⁺ adduct is predicted at m/z 388.04438. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are standard techniques for characterization. For the related 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, characteristic aromatic proton signals are observed. Similar complex aromatic signals would be expected for the 2-bromo isomer. |
| Infrared (IR) Spectroscopy | IR spectroscopy would be expected to show characteristic peaks for C=N stretching of the triazine ring and C-H and C=C stretching of the aromatic rings. |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the literature. However, a common method for the synthesis of similar aryl-substituted triazines is via a Suzuki coupling reaction. The following is a representative protocol adapted from the synthesis of the isomeric 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine.[7]
Experimental Protocol: Suzuki Coupling for Aryl-Substituted Triazine Synthesis
Reaction:
2-chloro-4,6-diphenyl-1,3,5-triazine + (2-bromophenyl)boronic acid → this compound
Materials:
-
2-chloro-4,6-diphenyl-1,3,5-triazine
-
(2-bromophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add (2-bromophenyl)boronic acid and tetrakis(triphenylphosphine)palladium(0).
-
Add a saturated aqueous solution of potassium carbonate to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Synthesis Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Antitumor Activity of s-Triazine Derivatives: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 3. Anti-inflammatory action of an s-triazine derivative in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. This compound | 77989-15-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
The Uncharted Photophysical Landscape of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A Technical Guide and Comparative Analysis
An in-depth guide for researchers, scientists, and drug development professionals on the structural, synthetic, and photophysical properties of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. This document addresses the current data gap for the titular compound and provides a comparative analysis with its isomers and related derivatives to illuminate structure-property relationships within this class of materials.
Introduction
The 1,3,5-triazine core is a privileged scaffold in materials science and medicinal chemistry, prized for its thermal and chemical stability. When functionalized with aromatic substituents, as in the case of 2,4,6-triphenyl-1,3,5-triazine and its derivatives, these molecules often exhibit compelling photophysical properties, making them key components in organic electronics. This compound, a specific isomer within this family, is recognized as a crucial intermediate in the synthesis of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1][2] The introduction of a bromine atom at the ortho position of one of the phenyl rings is anticipated to significantly influence its electronic and steric properties, thereby affecting its performance in devices.[1]
Despite its importance as a synthetic building block, a comprehensive, publicly available dataset on the specific photophysical properties of this compound is notably absent in the current scientific literature. This guide aims to consolidate the known information on this compound and, in light of the data scarcity, provide a detailed comparative analysis with its better-characterized structural isomers and related triazine derivatives. By examining the effects of substituent placement and different functional groups, we can infer potential characteristics of the ortho-bromo isomer and guide future experimental investigations.
Physicochemical Properties of this compound
While detailed photophysical data is scarce, the fundamental physicochemical properties of this compound have been established.
| Property | Value | Reference |
| CAS Number | 77989-15-2 | [1] |
| Molecular Formula | C₂₁H₁₄BrN₃ | [1] |
| Molecular Weight | 388.26 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [1][2] |
| Melting Point | 142 - 146 °C | [2] |
| Purity | ≥98% (HPLC) | [2] |
Synthesis of Substituted 2,4,6-Triphenyl-1,3,5-triazines
General Experimental Protocol via Amidine Cyclocondensation
This method is a common approach for generating asymmetrically substituted triazines. The protocol below is a generalized procedure based on the synthesis of related compounds and would require optimization for the target molecule.
Reactants:
-
Benzamidine
-
An appropriate derivative of 2-bromobenzamidine or a precursor that can be converted in situ.
-
A suitable solvent (e.g., chloroform, toluene, or a high-boiling point solvent).
-
A catalyst, if necessary (e.g., a base or a Lewis acid).
Procedure:
-
Dissolve equimolar amounts of benzamidine and the 2-bromophenyl precursor in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and maintain for several hours (typically 12-24 hours).
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a suitable solvent to remove impurities.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
A similar procedure has been described for the synthesis of the para-bromo isomer, 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, where 4-Bromo-N-benzylideneaniline and benzamidine were heated in chloroform at 80°C for 24 hours.
General Experimental Protocol via Nitrile Cyclotrimerization
The acid-catalyzed cyclotrimerization of nitriles is another powerful method for synthesizing symmetrically and asymmetrically substituted 1,3,5-triazines.
Reactants:
-
Benzonitrile
-
2-Bromobenzonitrile
-
A strong acid catalyst (e.g., trifluoromethanesulfonic acid).
-
An inert, high-boiling point solvent.
Procedure:
-
In a reaction vessel, combine a stoichiometric mixture of benzonitrile and 2-bromobenzonitrile in the chosen solvent.
-
Carefully add the acid catalyst to the mixture.
-
Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature and for the required duration.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the mixture and quench the reaction by carefully adding it to a basic aqueous solution (e.g., sodium bicarbonate).
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Photophysical Properties: A Comparative Analysis
Due to the absence of specific data for this compound, this section presents a comparative overview of related triazine derivatives. This analysis will help in postulating the likely photophysical characteristics of the target compound.
UV-Vis Absorption and Photoluminescence
The photophysical properties of 2,4,6-triphenyl-1,3,5-triazine derivatives are highly dependent on the nature and position of the substituents on the phenyl rings. Generally, these compounds exhibit strong absorption in the UV region, corresponding to π-π* transitions of the conjugated aromatic system.
For instance, studies on various extended 2,4,6-triphenyl-s-triazines show that electron-donating groups cause a bathochromic (red) shift in the absorption and emission spectra. Conversely, electron-withdrawing groups can have a more complex effect. The bromine atom in the target compound is an electron-withdrawing group via induction but can also participate in resonance. Its position at the ortho position introduces significant steric hindrance, which can force the bromophenyl ring out of planarity with the triazine core. This disruption of conjugation would likely lead to a hypsochromic (blue) shift in both absorption and emission spectra compared to its meta and para isomers.
The table below summarizes available data for related compounds to provide a basis for comparison.
| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Reference |
| 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine derivative | Toluene | Not Specified | 458 | 0.176 (0.442 with N₂) | [3] |
| 2,4,6-Triphenyl-1,3,5-triazine dendrimer (D1) | Not Specified | ~250, ~325 | Not Specified | 0.32 | [3] |
| 2,4,6-Triphenyl-1,3,5-triazine dendrimer (D2) | Not Specified | ~250, ~323 | Not Specified | 0.78 | [3] |
| Extended 2,4,6-triphenyl-s-triazine (Fluorenyl derivative) | CH₂Cl₂ | >400 | Not Specified | 0.80 |
Note: The data for the tris(3-bromophenyl) derivative is for a compound further functionalized with diphenylamino groups, which significantly impacts its photophysical properties.
Experimental Protocols for Photophysical Characterization
The following are standard, generalized protocols for measuring the key photophysical properties of a compound like this compound.
4.2.1 UV-Vis Absorption Spectroscopy
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, THF, or acetonitrile) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λₘₐₓ) is a key parameter.
4.2.2 Fluorescence Spectroscopy
-
Use the same dilute solution prepared for UV-Vis spectroscopy.
-
Use a spectrofluorometer.
-
Excite the sample at its λₘₐₓ.
-
Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
-
The wavelength of maximum emission (λₑₘ) is determined from this spectrum.
4.2.3 Fluorescence Quantum Yield Determination (Relative Method)
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Prepare solutions of the standard and the sample with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorption and fluorescence emission spectra for both the sample and the standard.
-
Calculate the integrated fluorescence intensity of the sample and the standard.
-
The quantum yield (Φₓ) of the sample is calculated using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) where:
-
Φₛₜ is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the sample and the standard, respectively.
-
Applications and Future Outlook
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for organic electronics.[1][2] Its applications include:
-
OLEDs: It serves as a building block for host materials or components of the electron transport layer in OLED devices.[1] The electron-withdrawing nature of the triazine core and the bromine substituent can enhance electron mobility and contribute to device performance.[1]
-
Organic Semiconductors: The compound is used in the development of novel organic semiconductors for applications in transistors and other electronic devices.[2]
-
Medicinal Chemistry: The triazine scaffold is of interest in drug discovery, and this brominated derivative can serve as a starting point for the synthesis of new pharmaceutical agents.[2]
The significant gap in the understanding of the photophysical properties of this compound presents a clear opportunity for future research. A thorough experimental investigation of its absorption, emission, quantum yield, and excited-state lifetime, coupled with computational studies, would provide invaluable data for the rational design of new materials for OLEDs and other optoelectronic applications. In particular, a direct comparison with its meta and para isomers would offer fundamental insights into the effects of steric hindrance and substituent position on the photophysical behavior of triazine-based materials.
Conclusion
This compound is a commercially available and synthetically important intermediate in the field of organic materials science. However, a detailed public characterization of its photophysical properties is currently lacking. By understanding the general synthetic routes to substituted triazines and by comparing the known properties of its isomers and related derivatives, researchers can better position their efforts to synthesize, characterize, and ultimately utilize this and similar compounds. The data and protocols presented in this guide serve as a foundational resource and a call for further investigation into the photophysical landscape of this promising class of molecules.
References
- 1. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines [mdpi.com]
- 2. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Stability of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and stability of 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine, a key intermediate in the development of advanced organic electronic materials.
Introduction
This compound is a heterocyclic compound featuring a central 1,3,5-triazine ring substituted with two phenyl groups and one 2-bromophenyl group.[1] Its chemical formula is C₂₁H₁₄BrN₃, and it has a molecular weight of approximately 388.27 g/mol .[2] This molecule has garnered significant interest in materials science, particularly in the field of organic light-emitting diodes (OLEDs), where it serves as a crucial building block for host materials and electron transport layer components.[1] The presence of the bulky, electron-withdrawing 2-bromophenyl group influences the molecule's electronic properties, solubility, and intermolecular interactions, making it a versatile component for tuning the performance of organic electronic devices.[1]
Molecular Structure
The molecular structure of this compound is characterized by a planar, six-membered 1,3,5-triazine core. Attached to this core are two phenyl rings and a brominated phenyl ring at the ortho position. The ortho-substitution of the bromine atom is expected to induce steric hindrance, leading to a twisted conformation between the bromophenyl ring and the triazine core. This twisting can impact the molecule's packing in the solid state and its photophysical properties.
Table 1: Key Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₄BrN₃ | [2] |
| Molecular Weight | 388.27 g/mol | [2] |
| CAS Number | 77989-15-2 | [1] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | 142 - 146 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
Stability
The stability of this compound is a key attribute for its application in organic electronics. The 1,3,5-triazine ring is an electron-deficient aromatic system, which contributes to its inherent thermal and chemical stability.
Thermal Stability: Thermogravimetric analysis (TGA) of related brominated triazine flame retardants has shown thermal degradation occurring between 225 and 400°C.[3] For instance, 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione thermally degrades between 225 and 350°C, while 2,4,6-tris-(2,4,6-tribromo-phenoxy)-1,3,5-triazine degrades between 300 and 400°C.[3] While specific TGA data for this compound is not available, its high melting point suggests good thermal stability, a critical property for the longevity of OLED devices.
Chemical Stability and Reactivity: The 1,3,5-triazine core is generally resistant to oxidation but can be susceptible to nucleophilic attack due to its electron-deficient nature. The bromine atom on the phenyl ring provides a reactive site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] This allows for the synthesis of more complex molecules with tailored electronic and photophysical properties. The ortho-position of the bromine atom can influence the reactivity of this site due to steric hindrance.[5]
Experimental Protocols
Synthesis of 2-(Aryl)-4,6-diphenyl-1,3,5-triazines via Suzuki-Miyaura Coupling
While a specific protocol for the synthesis of the ortho-bromo isomer is not detailed in the reviewed literature, a common and effective method for creating C-C bonds on the triazine ring is the Suzuki-Miyaura cross-coupling reaction. The following is a generalized protocol based on the synthesis of the analogous para-bromo isomer and other similar triazines.[4]
Materials:
-
2-Chloro-4,6-diphenyl-1,3,5-triazine
-
(2-Bromophenyl)boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF), often with water)
Procedure:
-
To a reaction vessel, add 2-chloro-4,6-diphenyl-1,3,5-triazine (1 equivalent), (2-bromophenyl)boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by repeated vacuuming and backfilling.
-
Anhydrous solvent is added via syringe.
-
The reaction mixture is heated to a temperature between 80-110°C and stirred for several hours (typically 12-24 hours).
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Characterization Techniques
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons of the two phenyl rings and the 2-bromophenyl substituent.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the triazine ring carbons (typically around 170 ppm) and the aromatic carbons of the phenyl and bromophenyl groups.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a characteristic feature in the mass spectrum.
Table 2: Summary of Analytical Data for Related Triazines
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference(s) |
| 2,4,6-triphenyl-1,3,5-triazine | 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H) | 171.7, 136.2, 132.8, 129.0, 128.8 | [6] |
| 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine | 8.80-8.77 (m, 4H), 8.70 (d, J=8.1Hz, 2H), 7.65-7.55 (m, 6H), 7.44 (d, J=8.1Hz, 2H) | 172.0, 171.9, 154.3, 136.7, 134.3, 132.8, 129.5, 129.3, 129.0, 127.2 | [6] |
Conclusion
This compound is a stable and versatile building block in the synthesis of advanced organic electronic materials. Its molecular structure, characterized by a stable triazine core and a sterically demanding ortho-bromophenyl substituent, imparts desirable electronic and physical properties for applications in OLEDs. The reactivity of the bromo-substituent allows for further chemical modification, enabling the fine-tuning of material properties for next-generation electronic devices. Further research to obtain detailed crystallographic data and to explore the full scope of its reactivity would be beneficial for the rational design of new and improved organic electronic materials.
References
- 1. innospk.com [innospk.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of the organic compound 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. This document provides a qualitative assessment of its expected solubility based on its molecular structure. Furthermore, it offers a detailed, generalized experimental protocol for determining the thermodynamic solubility of this and similar compounds using the established shake-flask method, followed by quantitative analysis. This guide is intended to equip researchers with the necessary framework to generate reliable solubility data in their own laboratories.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a central 1,3,5-triazine ring substituted with two phenyl groups and one 2-bromophenyl group. Its chemical structure lends it to applications in materials science, particularly as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The solubility of such compounds is a critical physicochemical parameter, influencing reaction conditions, purification methods like recrystallization, and formulation for various applications.
Quantitative Solubility Data
As of the date of this publication, a comprehensive search of scientific databases and literature has yielded no specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for this compound in any organic solvents. The data presented in this section is therefore qualitative and based on general principles of organic chemistry.
Table 1: Quantitative Solubility of this compound in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (g/L) |
| Various | Various | No data available in the literature |
Qualitative Solubility Assessment
Based on its molecular structure, this compound is a large, rigid, and relatively nonpolar molecule. The presence of multiple aromatic rings suggests that it will adhere to the "like dissolves like" principle.
-
High Expected Solubility: In nonpolar and moderately polar aromatic and chlorinated solvents such as toluene, xylenes, chloroform, and dichloromethane. The pi-pi stacking interactions between the solvent and the aromatic rings of the triazine derivative would facilitate dissolution.
-
Moderate Expected Solubility: In polar aprotic solvents with some nonpolar character, such as tetrahydrofuran (THF), acetone, and ethyl acetate.
-
Low to Negligible Expected Solubility: In highly polar protic solvents like methanol and ethanol, and in nonpolar aliphatic solvents such as hexane and cyclohexane. The strong hydrogen bonding network of alcohols would not be effectively disrupted by the nonpolar triazine derivative. Similarly, the molecule's rigidity and polarity (from the nitrogen and bromine atoms) make it a poor fit for the van der Waals interactions in aliphatic solvents.
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed protocol for determining the thermodynamic solubility of a solid organic compound like this compound in an organic solvent using the shake-flask method.[1][2][3] This method is considered the gold standard for measuring thermodynamic solubility.[4]
Materials and Equipment
-
This compound (solid, high purity)
-
Organic solvents of interest (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
-
Drying oven (for gravimetric analysis)
Procedure: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium. A general starting point is to add approximately 10-20 mg of the compound to 2-5 mL of the chosen solvent.
-
Equilibration: Cap the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Shake the vials at a constant speed (e.g., 150-250 rpm) for a sufficient period to ensure equilibrium is reached.[3] For many organic compounds, 24 to 48 hours is adequate, but this should be determined empirically (i.e., by taking measurements at 24h, 48h, and 72h to see if the concentration remains constant).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom.
-
Filtration: Immediately filter the collected supernatant through a solvent-compatible syringe filter into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any microscopic undissolved particles.
Quantitative Analysis
The concentration of the solute in the filtered saturated solution can be determined by several methods.
This method is suitable for chromophoric compounds like this compound.
-
Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.
-
Concentration Calculation: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the original concentration of the saturated solution, which represents the solubility.
This method is simpler but generally less precise for low solubilities.
-
Sample Preparation: Accurately weigh a clean, empty vial. Transfer a known volume of the filtered saturated solution into this vial.
-
Solvent Evaporation: Place the vial in a drying oven or under a gentle stream of inert gas (like nitrogen) to completely evaporate the solvent.
-
Final Weighing: Once the solvent is fully evaporated and only the solid residue of the dissolved compound remains, weigh the vial again.
-
Solubility Calculation: The difference in weight gives the mass of the compound that was dissolved in the known volume of the solvent. Calculate the solubility in g/L or other appropriate units.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Logical workflow for determining compound solubility.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, its chemical structure suggests it is most soluble in aromatic and chlorinated organic solvents. This guide provides a robust and detailed experimental protocol based on the shake-flask method, enabling researchers to accurately determine this crucial parameter. The provided workflow and analytical methods offer a clear path for generating reliable data essential for research, development, and process optimization.
References
Thermal Stability of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A Technical Guide for OLED Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Critical Role of Thermal Stability in OLEDs
The operational lifetime and performance of an OLED device are intrinsically linked to the thermal stability of its constituent organic layers.[1] During operation, Joule heating can lead to a significant increase in the internal temperature of the device. Materials with low thermal stability can undergo morphological changes, such as crystallization, or thermal decomposition, leading to device degradation and premature failure. High thermal stability, characterized by a high glass transition temperature (Tg) and decomposition temperature (Td), is therefore a prerequisite for materials intended for use in high-performance, long-lasting OLEDs.[1][2]
Thermal Properties of Triazine Derivatives
Triazine-based compounds are known for their excellent thermal and chemical stability, making them attractive candidates for various layers within an OLED stack.[2] The rigid 1,3,5-triazine core contributes to high thermal stability, which is essential for maintaining the amorphous morphology of the thin films in an OLED device and preventing performance degradation over time.
While specific data for 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is not available, the following tables summarize the thermal properties of several structurally similar triazine derivatives used in organic electronics. This data provides a useful benchmark for estimating the thermal performance of the target compound.
Table 1: Decomposition Temperatures (Td) of Selected Triazine Derivatives
| Compound Name | Structure | Td (°C) | Measurement Conditions |
| 2,4,6-tris(3-bromophenyl)-1,3,5-triazine (TBT) | Trisubstituted bromophenyl triazine | >370 (implied) | Sublimation temperature exceeds decomposition |
| N2,N4,N6-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine (TBAT) | Tris(4-bromophenylamino)triazine | ~350 | TGA, 5% weight loss |
| 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) | Tris(dibromopropyl)isocyanurate | 225-350 | TGA |
| 2,4,6-tris-(2,4,6-tribromo-phenoxy)-1,3,5-triazine (TTBP-TAZ) | Tris(tribromophenoxy)triazine | 300-400 | TGA |
Note: The data presented is for comparative analysis due to the absence of specific data for this compound.
Table 2: Glass Transition Temperatures (Tg) of Selected Triazine Derivatives
| Compound Name | Structure | Tg (°C) | Measurement Conditions |
| N2,N4,N6-triphenyl-1,3,5-triazine-2,4,6-triamine (TAT) | Tris(phenylamino)triazine | 145 | DSC, second heating scan |
| N2,N4,N6-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine (TBAT) | Tris(4-bromophenylamino)triazine | 142 | DSC, second heating scan |
| N2,N4,N6-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine (TCAT) | Tris(4-chlorophenylamino)triazine | 140 | DSC, second heating scan |
| N2,N4,N6-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT) | Tris(4-methoxyphenylamino)triazine | 143 | DSC, second heating scan |
Note: The data presented is for comparative analysis due to the absence of specific data for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal stability of organic materials for OLEDs.
Synthesis of 2-(Aryl)-4,6-diphenyl-1,3,5-triazine Derivatives
A general and adaptable method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines involves the reaction of a substituted benzamidine hydrochloride with an alcohol in the presence of a copper catalyst. For a compound like 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, a plausible synthetic route involves the reaction of 4-bromo-N-benzylideneaniline and benzamidine in chloroform at elevated temperatures.[4]
Materials:
-
Substituted benzamidine hydrochloride (e.g., benzamidine hydrochloride)
-
Substituted alcohol (e.g., benzyl alcohol)
-
Copper(II) acetate (Cu(OAc)2) as a catalyst
-
Sodium carbonate (Na2CO3)
-
Toluene as a solvent
-
Ethyl acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A mixture of the alcohol (0.6 mmol), amidine hydrochloride (1.0 mmol), Na2CO3 (1.0 mmol), and Cu(OAc)2 (10 mol%) is stirred in toluene (2.5 mL).
-
The reaction mixture is heated to reflux in air for 24 hours.
-
After cooling to room temperature, the mixture is extracted several times with EtOAc and brine.
-
The combined organic phases are dried over anhydrous Na2SO4 and evaporated under vacuum.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2,4,6-trisubstituted-1,3,5-triazine.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability and decomposition temperature of a material.[5]
Instrumentation:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)
-
Alumina or platinum crucibles
-
Analytical balance
Procedure:
-
An empty crucible is tared on the microbalance of the TGA instrument.
-
A small amount of the sample (typically 2-10 mg) is placed into the crucible.[6]
-
The crucible is loaded into the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 30-50 mL/min) to provide an inert atmosphere.[7]
-
The sample is heated from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[8]
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a material.[6]
Instrumentation:
-
Differential Scanning Calorimeter
-
Aluminum or hermetically sealed DSC pans
-
Crimper for sealing the pans
Procedure:
-
A small amount of the sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[6]
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The samples are typically subjected to a heat-cool-heat cycle under a nitrogen atmosphere.
-
An initial heating scan is performed to erase the thermal history of the sample (e.g., from 30 °C to 200 °C at 10 °C/min).
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min).
-
A second heating scan is performed at the same rate (e.g., 10 °C/min), and the data from this scan is used for analysis.[8]
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
Structure-Property Relationship and Device Performance
The thermal stability of this compound is intrinsically linked to its molecular structure and has a direct impact on its performance in an OLED device.
References
- 1. nbinno.com [nbinno.com]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. innospk.com [innospk.com]
- 4. 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. qualitest.ae [qualitest.ae]
- 7. epfl.ch [epfl.ch]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electronic Properties of 2-Substituted Diphenyltriazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of 2-substituted diphenyltriazine compounds. The 1,3,5-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, serves as a versatile scaffold in the design of functional organic materials and therapeutic agents. When substituted with diphenyl groups at the 4 and 6 positions, and a variable substituent at the 2 position, these compounds exhibit a range of tunable electronic and photophysical properties. This guide will delve into the synthesis, photophysical characteristics, electrochemical behavior, and potential biological relevance of this important class of molecules.
Data Presentation: Photophysical and Electrochemical Properties
The electronic properties of 2-substituted-4,6-diphenyl-1,3,5-triazines are highly dependent on the nature of the substituent at the 2-position. Electron-donating or electron-withdrawing groups can significantly modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing their absorption, emission, and redox characteristics. The following tables summarize key quantitative data for a selection of these compounds.
| Compound (Substituent at 2-position) | λ_abs_ (nm) | ε (M⁻¹cm⁻¹) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Solvent |
| 1 (-H) | 323 | - | 425 | - | Dichloromethane |
| 2 (-OCH₃) | 328 | 31,000 | - | - | Ethyl Acetate[1] |
| 3 (-N(CH₃)₂) | 354 | - | 413 | - | Acetonitrile[2] |
| 4 (-NH₂) | 360 | - | 497 | 0.379 | Ethanol[3] |
| 5 (-NO₂) | - | - | - | 0.014 | DMSO |
| 6 (-C₆H₄-N(C₆H₅)₂) | 381 | - | 422 | - | Acetonitrile[2] |
| 7 (Carbazole) | ~350 | - | ~450 | - | Dichloromethane[4] |
Table 1: Photophysical Properties of Selected 2-Substituted Diphenyltriazine Compounds. λ_abs_ = Maximum Absorption Wavelength, ε = Molar Extinction Coefficient, λ_em_ = Maximum Emission Wavelength, Φ_F_ = Fluorescence Quantum Yield.
| Compound (Substituent at 2-position) | E_HOMO_ (eV) | E_LUMO_ (eV) | Band Gap (eV) | Oxidation Potential (V) | Reduction Potential (V) |
| 1 (-H) | -6.3 | -3.6 | 2.7 | - | - |
| 2 (-OCH₃) | - | - | - | - | - |
| 3 (-N(CH₃)₂) | - | - | - | - | - |
| 4 (-NH₂) | -5.6 | -3.5 | 2.1 | - | - |
| 5 (-NO₂) | - | - | - | - | - |
| 6 (-C₆H₄-N(C₆H₅)₂) | -5.83 | -2.88 | 2.95 | - | - |
| 7 (Carbazole) | -5.96 | -2.71 | 3.25 | - | - |
Table 2: Electrochemical Properties of Selected 2-Substituted Diphenyltriazine Compounds. E_HOMO_ = Highest Occupied Molecular Orbital Energy, E_LUMO_ = Lowest Unoccupied Molecular Orbital Energy.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate determination and comparison of the electronic properties of 2-substituted diphenyltriazine compounds. This section provides a comprehensive overview of the key experimental protocols.
Synthesis of 2-Substituted-4,6-diphenyl-1,3,5-triazine
The synthesis of 2-substituted-4,6-diphenyl-1,3,5-triazines typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5] A common synthetic route involves a sequential nucleophilic substitution of the chlorine atoms.
Step 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine A double Friedel-Crafts reaction is performed on cyanuric chloride with an excess of benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The reaction temperature is carefully controlled to favor the disubstitution product.
Step 2: Introduction of the 2-Substituent The remaining chlorine atom on the 2-chloro-4,6-diphenyl-1,3,5-triazine intermediate is then substituted with a variety of nucleophiles to introduce the desired functionality at the 2-position. This can be achieved through reactions such as:
-
Suzuki or Stille coupling: For the introduction of aryl or heteroaryl groups.
-
Nucleophilic aromatic substitution: With amines, alcohols, or thiols to introduce amino, alkoxy, or thioether functionalities, respectively.
The reaction conditions for the second step are tailored based on the reactivity of the nucleophile.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy is employed to determine the absorption characteristics of the compounds, providing insights into the electronic transitions.
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
Sample Preparation:
-
Solutions of the 2-substituted diphenyltriazine compounds are prepared in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a concentration of approximately 1 x 10⁻⁵ M.
-
A cuvette with a 1 cm path length is used for the measurements.
Measurement Procedure:
-
The spectrophotometer is blanked using the pure solvent.
-
The absorption spectrum of the sample solution is recorded over a wavelength range of 200-800 nm.
-
The wavelength of maximum absorption (λ_abs_) and the corresponding absorbance are determined.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy is used to characterize the emission properties of the compounds. The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is determined relative to a known standard.
Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.
Sample Preparation:
-
Solutions of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or anthracene in ethanol) are prepared in the same spectroscopic grade solvent.
-
A series of solutions of both the sample and the standard are prepared with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
Measurement Procedure:
-
The absorption spectra of all solutions are recorded.
-
The fluorescence emission spectra are recorded for both the sample and the standard solutions at the same excitation wavelength. The integrated fluorescence intensity is then calculated.
-
The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation: Φ_F,sample_ = Φ_F,standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (n_sample_² / n_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of the compounds by measuring their oxidation and reduction potentials.[6]
Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).
Sample Preparation:
-
A solution of the compound (typically 1 mM) is prepared in an anhydrous, degassed organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen.
Measurement Procedure:
-
The three electrodes are immersed in the sample solution.
-
The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).
-
The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The onset oxidation (E_ox_) and reduction (E_red_) potentials are determined from the voltammogram.
-
The HOMO and LUMO energy levels are estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[7] E_HOMO_ = -[E_ox_ (vs Fc/Fc⁺) + 4.8] eV E_LUMO_ = -[E_red_ (vs Fc/Fc⁺) + 4.8] eV
Mandatory Visualization
PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Triazine Compounds
Several studies have suggested that triazine derivatives can act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell proliferation, growth, and survival.[8][9] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by 2-substituted diphenyltriazine compounds.
Structure-Property Relationship Workflow
The electronic properties of 2-substituted diphenyltriazine compounds are intrinsically linked to their molecular structure. A systematic workflow can be employed to investigate and rationalize these structure-property relationships, combining synthesis, experimental characterization, and computational modeling.
References
- 1. 2-(4’-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine(Triazine A) - Allucid, Inc. [allucid.com]
- 2. echemi.com [echemi.com]
- 3. growingscience.com [growingscience.com]
- 4. chemscene.com [chemscene.com]
- 5. static.horiba.com [static.horiba.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Graphviz [graphviz.org]
- 9. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bromine Advantage: A Technical Guide to Brominated Triazine-Based OLED Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of bromine substituents into triazine-based materials for Organic Light-Emitting Diodes (OLEDs) has emerged as a powerful tool for enhancing device performance. This technical guide delves into the multifaceted role of bromine, providing a comprehensive overview of its impact on material properties and offering detailed experimental insights for researchers in the field.
Core Principles: The Role of the Bromine Substituent
The introduction of bromine atoms into the molecular structure of triazine-based OLED materials imparts several key advantages, primarily centered around the "heavy atom effect." This effect significantly influences the spin-orbit coupling (SOC) within the molecule, a critical factor in the photophysics of OLEDs, particularly those utilizing Thermally Activated Delayed Fluorescence (TADF).
The key benefits of incorporating bromine include:
-
Enhanced Spin-Orbit Coupling and Accelerated Reverse Intersystem Crossing (rISC): The heavy bromine nucleus enhances the probability of spin-flips between singlet and triplet excited states. In TADF materials, this accelerates the rate of reverse intersystem crossing (rISC), the process by which non-emissive triplet excitons are converted back into emissive singlet excitons. This leads to a more efficient harvesting of triplet excitons, boosting the internal quantum efficiency of the OLED.[1][2][3][4][5][6]
-
Balanced Charge Carrier Mobility: The electron-withdrawing nature of bromine can be strategically employed to modulate the electronic properties of the triazine core. Attaching bromine to the acceptor fragment of a TADF molecule can enhance electron mobility.[1] This helps in achieving a more balanced flux of electrons and holes within the emissive layer, leading to more efficient recombination and reduced efficiency roll-off at high brightness.
-
Fine-Tuning of Photophysical Properties: The inductive effect of bromine can influence the energy levels of the material. This can lead to a blue-shift in the photoluminescence spectrum by increasing the energy of the charge-transfer (CT) state.[2][3] This allows for precise tuning of the emission color.
-
Versatile Synthetic Intermediates: Brominated triazines, such as 2,4,6-tris(3-bromophenyl)-1,3,5-triazine, serve as crucial and versatile building blocks in the synthesis of a wide array of advanced OLED materials, including complex host materials, emitters, and charge transport layers.[7][8][9][10]
Data Presentation: Quantitative Impact of Bromination
The following tables summarize the quantitative data from various studies, highlighting the impact of bromine substitution on the performance of triazine-based OLED materials.
| Material | Maximum External Quantum Efficiency (EQEmax) (%) | Emission Peak (nm) | Reference |
| DMIC-TRZ (non-brominated) | ~20-22% (device dependent) | ~520-530 | [1] |
| Br-DMIC-TRZ (brominated) | 28.4% | ~520-530 | [1] |
| Improvement | ~29.8% | Negligible Shift |
Table 1: Comparison of the maximum external quantum efficiency (EQEmax) of OLEDs employing a non-brominated (DMIC-TRZ) and a brominated (Br-DMIC-TRZ) triazine-based TADF host material.
| Material | rISC Rate Constant (krISC) (s-1) | Delayed Fluorescence Lifetime (τd) (μs) | Reference |
| H-tri-PXZ-TRZ (non-brominated) | Lower (specific value not provided) | Longer (specific value not provided) | [2][3] |
| Br-tri-PXZ-TRZ (brominated) | Up to 9 times higher | 2 | [2][3][4] |
Table 2: Impact of bromination on the reverse intersystem crossing (rISC) rate constant and delayed fluorescence lifetime in a triazine-based TADF emitter.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key brominated triazine intermediate and a representative brominated TADF host material, as well as for the fabrication and characterization of OLED devices.
Synthesis of 2,4,6-tris(3-bromophenyl)-1,3,5-triazine
This protocol describes a typical synthesis of a foundational brominated triazine building block.
Materials:
-
3-Bromobenzonitrile
-
Trichloro(phenyl)silane
-
Aluminum chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
Methanol (CH3OH)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromobenzonitrile and dry dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add trichloro(phenyl)silane followed by the portion-wise addition of aluminum chloride, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of a mixture of methanol and concentrated hydrochloric acid.
-
Workup: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure 2,4,6-tris(3-bromophenyl)-1,3,5-triazine.
Synthesis of a Brominated Triazine-Based TADF Host (e.g., Br-DMIC-TRZ)
This protocol outlines a Suzuki coupling reaction, a common method for synthesizing more complex triazine derivatives.
Materials:
-
2-(3-bromophenyl)-4-phenyl-6-(3-(12,12-dimethyl-11,12-dihydroindeno[2,1-a]carbazol-11-yl)phenyl)-1,3,5-triazine (Precursor)
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Aryl bromide or iodide coupling partner
-
A suitable base (e.g., K2CO3, Cs2CO3)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
Procedure:
-
Borylation: In a Schlenk flask under an inert atmosphere, combine the precursor, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate in anhydrous 1,4-dioxane. Heat the mixture to reflux until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup of Boronic Ester: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude boronic ester by column chromatography.
-
Suzuki Coupling: In a separate Schlenk flask under an inert atmosphere, combine the purified boronic ester, the aryl bromide/iodide coupling partner, a suitable base, and Pd(PPh3)4 in a mixture of toluene, ethanol, and water.
-
Reaction: Degas the mixture and heat to reflux until the reaction is complete.
-
Final Purification: After cooling, perform an aqueous workup similar to the borylation step. Purify the final product by column chromatography and recrystallization or sublimation to yield the pure brominated TADF host material.
OLED Device Fabrication
This protocol describes the fabrication of a multilayer OLED device using vacuum thermal evaporation.
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Brominated triazine-based host material
-
Emissive dopant material
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning: Clean the patterned ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10-6 Torr).
-
Layer Deposition: Sequentially deposit the organic layers and the metal cathode by thermal evaporation from resistively heated crucibles. The deposition rates and thicknesses of each layer should be monitored in-situ using a quartz crystal microbalance. A typical device architecture is as follows:
-
ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / Emissive Layer (EML: Host doped with emitter, e.g., 20 nm) / ETL (e.g., 40 nm) / EIL (e.g., 1 nm) / Al (e.g., 100 nm).
-
-
Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.
Photophysical and Device Characterization
Photoluminescence Quantum Yield (PLQY):
-
Prepare thin films of the material on quartz substrates.
-
Use a calibrated integrating sphere system coupled with a spectrometer and a light source.
-
Measure the emission spectrum of the sample under direct excitation and the spectrum of the excitation light scattered by the sample.
-
Measure the spectrum of the excitation light scattered by a blank substrate.
-
The PLQY is calculated from the integrated intensities of the emission and absorption spectra.
Transient Electroluminescence:
-
Apply a rectangular voltage pulse to the fabricated OLED device.
-
Measure the time-resolved electroluminescence decay using a fast photodetector and an oscilloscope.
-
The delayed fluorescence lifetime can be extracted by fitting the decay curve with an appropriate exponential function.
Charge Carrier Mobility:
-
Fabricate single-carrier devices (electron-only or hole-only).
-
Use the time-of-flight (TOF) method. A pulsed laser generates a sheet of charge carriers near one electrode.
-
Apply a bias voltage to drift the carriers across the organic layer to the counter electrode.
-
The transit time is determined from the transient photocurrent.
-
The mobility is calculated from the transit time, layer thickness, and applied voltage.
Mandatory Visualizations
Caption: Synthetic pathway for brominated triazine OLED materials.
Caption: Jablonski diagram illustrating the heavy atom effect in TADF.
Caption: Typical multilayer architecture of an OLED device.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. m.youtube.com [m.youtube.com]
- 3. rsc.org [rsc.org]
- 4. opeetv.store [opeetv.store]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine Derivatives for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored photophysical and electronic properties are of paramount importance. Among the various classes of organic molecules, 1,3,5-triazine derivatives have emerged as a significant scaffold due to their inherent electron-deficient nature, high thermal stability, and morphological robustness. This technical guide focuses on a specific and promising subclass: 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine and its derivatives. The strategic placement of the bromine atom at the ortho-position of the phenyl ring offers a versatile handle for post-synthetic modification, enabling the creation of a wide array of functional materials for organic light-emitting diodes (OLEDs) and other organic electronic devices.
The this compound core serves as a pivotal building block for constructing advanced materials, particularly for OLEDs where it can be incorporated into the electron transport layer (ETL), the emissive layer as a host material, or as a primary emitter.[1] The presence of the bromine atom not only enhances the electron-withdrawing properties of the triazine core, which can improve charge mobility and device performance, but also provides a reactive site for introducing various functional groups through cross-coupling reactions.[1] This allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy, and emission characteristics.
This guide will provide a comprehensive overview of the synthesis, photophysical properties, and device applications of these materials, with a focus on presenting quantitative data in a clear and accessible format. Detailed experimental protocols for key synthetic transformations and device fabrication are also included to facilitate further research and development in this area.
Molecular Design and Synthesis
The core structure, this compound, is a key intermediate in the synthesis of more complex functional molecules.[1] The bromine atom at the ortho-position allows for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2][3][4] These reactions are instrumental in creating a library of derivatives with diverse electronic and photophysical properties.
A general synthetic strategy involves the initial synthesis of the this compound scaffold, followed by the derivatization at the bromo-position.
Experimental Protocols
Synthesis of 2,4-diphenyl-6-(2-bromophenyl)-1,3,5-triazine
A general procedure for the synthesis of related 2-(halophenyl)-4,6-diphenyl-1,3,5-triazines is as follows:
General Protocol for Triazine Synthesis:
-
A mixture of an appropriate amidine hydrochloride (1.0 mmol), an alcohol (0.6 mmol), Na₂CO₃ (1.0 mmol), and Cu(OAc)₂ (10 mol%) is stirred in toluene (2.5 mL).[5]
-
The mixture is refluxed in air for 24 hours.[5]
-
After cooling to room temperature, the mixture is extracted several times with ethyl acetate and brine.[5]
-
The combined organic phases are dried over anhydrous Na₂SO₄ and the solvent is evaporated under vacuum.[5]
-
The crude product is purified by column chromatography on silica gel.[5]
For the synthesis of the para-isomer, 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, a reported method involves the reaction of 4-Bromo-N-benzylideneaniline and benzamidine in chloroform at 80°C for 24 hours.[4] A similar strategy could potentially be adapted for the ortho-isomer.
Synthesis of Carbazole-Substituted Derivatives via Buchwald-Hartwig Amination
The introduction of carbazole moieties at the ortho-position of the phenyl ring is a key strategy to develop efficient emitters and host materials.
General Protocol for Buchwald-Hartwig Amination:
-
To a reaction vessel, add this compound (1.0 equiv.), the carbazole derivative (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0-3.0 equiv.).[3][4]
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110°C.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data Presentation
The electronic and photophysical properties of this compound derivatives are crucial for their application in organic electronics. The introduction of different substituents at the ortho-position allows for the tuning of these properties.
Table 1: Electronic Properties of Carbazole-Substituted Triazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| OTrPhCz | -5.83 | -2.88 | 2.95 |
| OTrPhCzBr | -5.96 | -2.71 | 3.25 |
Data sourced from a study on organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives.
The introduction of a bromine atom to the carbazole moiety in OTrPhCzBr leads to a lowering of both the HOMO and LUMO energy levels, resulting in a wider energy gap.
OLED Device Performance
The performance of OLEDs incorporating these materials provides a practical measure of their potential. The following table summarizes the performance of a blue OLED using OTrPhCz as the guest emitter.
Table 2: Electroluminescent Performance of an OTrPhCz-based OLED
| Parameter | Value |
| Turn-on Voltage | 4.2 V |
| Maximum Current Efficiency | 4.2 cd A⁻¹ |
| Maximum Power Efficiency | - |
| Maximum External Quantum Efficiency (EQE) | 2.64% |
| Maximum Emission Brightness | 10389 cd m⁻² |
| Emission Color | Blue |
Data for an OLED with OTrPhCz as the guest emitter.
Structure-Property Relationships
The relationship between the molecular structure of these triazine derivatives and their resulting properties is a key area of investigation. The following diagram illustrates the logical flow from molecular design to device performance.
Conclusion
This compound derivatives represent a versatile and promising class of materials for organic electronics. The ortho-bromo substitution provides a convenient and powerful tool for molecular engineers to fine-tune the electronic and photophysical properties of the triazine core. The carbazole-substituted derivatives, in particular, have demonstrated potential as efficient blue emitters in OLEDs. Further exploration of a wider range of substituents at the ortho-position, guided by the structure-property relationships outlined in this guide, is expected to lead to the development of even more advanced materials with enhanced device performance. The detailed experimental protocols and compiled quantitative data presented herein serve as a valuable resource for researchers and scientists working towards the next generation of organic electronic devices.
References
- 1. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Fundamental Characterization of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental characteristics of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, a heterocyclic compound of interest in materials science and medicinal chemistry. This document outlines its physicochemical properties, and potential synthesis strategies, and provides detailed, though generalized, experimental protocols for its characterization.
Core Compound Properties
This compound is a substituted triazine featuring a central 1,3,5-triazine ring bonded to two phenyl groups and one 2-bromophenyl group.[1] This substitution pattern imparts specific electronic and steric properties that are crucial for its application as an intermediate in the synthesis of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1][2] The presence of the bromine atom at the ortho position of the phenyl ring offers a reactive site for further functionalization through various cross-coupling reactions.
A summary of the available quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₄BrN₃ | [3] |
| Molecular Weight | 388.27 g/mol | [3] |
| CAS Number | 77989-15-2 | [3] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 142 - 146 °C | [3] |
| Purity (Typical) | ≥98% (HPLC) | [3] |
| Boiling Point (Predicted) | 582.8 ± 52.0 °C at 760 mmHg |
Synthesis and Characterization Workflow
The synthesis of unsymmetrically substituted triazines like this compound can be approached through several synthetic strategies. A common method involves the cyclotrimerization of nitriles or the sequential substitution of cyanuric chloride. Given the lack of a specific published protocol for the ortho-bromo isomer, a plausible synthetic route is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.
Experimental Protocols
3.1. General Synthesis Protocol (Adapted from a similar reaction)
This protocol is adapted from the synthesis of the 4-bromo isomer and would require optimization for the 2-bromo isomer.
Materials:
-
2-Chloro-4,6-diphenyl-1,3,5-triazine
-
(2-Bromophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine in anhydrous THF.
-
To this solution, add (2-bromophenyl)boronic acid and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).
-
Add a saturated aqueous solution of potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
3.2. Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
3.2.2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Analyze a sample of the purified product using a high-resolution mass spectrometer to confirm the molecular weight and elemental composition.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Record the FTIR spectrum of the solid sample using a KBr pellet or an ATR accessory. The spectrum will show characteristic absorption bands for the functional groups present in the molecule.
3.2.4. X-ray Crystallography
-
If single crystals of sufficient quality can be obtained (e.g., by slow evaporation from a suitable solvent), perform single-crystal X-ray diffraction analysis to determine the precise three-dimensional molecular structure.
Potential Applications and Signaling Pathways
Due to its structural motifs, this compound is a valuable building block in several areas:
-
Organic Electronics: As an intermediate for OLEDs, it can be incorporated into electron-transporting or emissive layers.[2] The triazine core is electron-deficient, which is a desirable property for electron-transport materials.
-
Medicinal Chemistry: The 1,3,5-triazine scaffold is present in a number of biologically active compounds. The bromo- and phenyl-substituents can be further modified to explore structure-activity relationships for various therapeutic targets.
-
Materials Science: The reactive bromine atom allows for the incorporation of this triazine unit into larger polymeric structures or functional materials through cross-coupling reactions.
As this compound is primarily a synthetic intermediate, there are no established signaling pathways directly associated with it. However, derivatives synthesized from this core could potentially interact with various biological targets, a common strategy in drug discovery.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. The synthetic strategy involves a two-step process commencing with the preparation of the key intermediate, 2-chloro-4,6-diphenyl-1,3,5-triazine, followed by a palladium-catalyzed Suzuki cross-coupling reaction with 2-bromophenylboronic acid. This methodology offers a robust and efficient route to the target compound, which is a valuable building block in materials science, particularly for the development of organic light-emitting diodes (OLEDs), and in medicinal chemistry for the synthesis of novel therapeutic agents.[1]
Introduction
Symmetrically and asymmetrically substituted 1,3,5-triazines are a class of heterocyclic compounds with a wide range of applications. Their unique electronic properties and rigid core structure make them attractive scaffolds in various fields. Specifically, 2,4,6-triaryl-1,3,5-triazines have garnered significant interest. The target molecule, this compound, serves as a crucial intermediate. The presence of the ortho-bromophenyl group allows for further functionalization, making it a versatile precursor for more complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, and its application to the synthesis of substituted triazines has been well-established.[2][3][4] This protocol details a reliable method for the synthesis of the title compound, leveraging the sequential reactivity of cyanuric chloride followed by a Suzuki coupling.
Synthesis Pathway Overview
The synthesis of this compound is achieved in two main stages. The first stage involves the synthesis of the precursor 2-chloro-4,6-diphenyl-1,3,5-triazine from cyanuric chloride. The second stage is the palladium-catalyzed Suzuki coupling of this chloro-triazine with 2-bromophenylboronic acid.
Experimental Protocols
Stage 1: Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine
This procedure outlines the synthesis of the key intermediate, 2-chloro-4,6-diphenyl-1,3,5-triazine, from cyanuric chloride and phenylboronic acid.[5]
Materials:
-
Cyanuric chloride (1,3,5-trichloro-2,4,6-triazine)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Ni(pcy₃)₂Cl₂ (Dichloro[bis(tricyclohexylphosphine)]nickel(II))
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
Procedure:
-
To a 500 mL reaction flask equipped with a magnetic stirrer and reflux condenser, add cyanuric chloride (18.5 g, 0.1 mol), phenylboronic acid (26.8 g, 0.22 mol), potassium carbonate (34.5 g, 0.25 mol), and Ni(pcy₃)₂Cl₂ (1 g).
-
Add 100 g of anhydrous tetrahydrofuran to the flask.
-
Stir the mixture and heat to 70 °C.
-
Maintain the reaction at 70 °C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 100 mL of water.
-
Distill the solvent to recover the tetrahydrofuran.
-
After the THF is removed, filter the remaining aqueous mixture.
-
Wash the filter cake with water until neutral.
-
Dry the solid product to obtain 2-chloro-4,6-diphenyl-1,3,5-triazine.
Expected Yield: Approximately 25.2 g (94.1%).
Stage 2: Suzuki Coupling for the Synthesis of this compound
This protocol describes the palladium-catalyzed Suzuki coupling of 2-chloro-4,6-diphenyl-1,3,5-triazine with 2-bromophenylboronic acid. The conditions are adapted from a similar synthesis of the 4-bromo isomer.[6]
Materials:
-
2-Chloro-4,6-diphenyl-1,3,5-triazine
-
2-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine (10 g, 37.3 mmol) in THF (200 mL) in a suitable reaction flask.
-
To the stirred solution, add 2-bromophenylboronic acid (8.9 g, 44.8 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.43 g, 0.37 mmol).
-
Prepare a saturated aqueous solution of potassium carbonate (12.9 g, 93.3 mmol in an appropriate amount of water) and add it to the reaction mixture.
-
Heat the mixture to 80 °C and reflux for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Stage | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Cyanuric chloride, Phenylboronic acid | Ni(pcy₃)₂Cl₂ / K₂CO₃ | THF | 70 | 12 | 2-Chloro-4,6-diphenyl-1,3,5-triazine | 94.1 |
| 2 | 2-Chloro-4,6-diphenyl-1,3,5-triazine, 2-Bromophenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | THF / Water | 80 | 12 | This compound | ~90-96* |
*Yield is estimated based on the reported yield for the analogous 4-bromo isomer.[6]
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₂₁H₁₄BrN₃ |
| Molecular Weight | 388.26 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Expected signals in the aromatic region (δ 7.0-9.0 ppm). The spectrum for the analogous 4-bromo isomer shows multiplets at δ 8.80-8.77 (m, 4H), 8.70 (d, J = 8.1Hz, 2H), 7.65-7.55 (m, 6H), and 7.44 (d, J = 8.1Hz, 2H).[7] Similar patterns are expected for the 2-bromo isomer. |
| ¹³C NMR (CDCl₃) | Expected signals for aromatic carbons and the triazine ring. For the 4-bromo isomer, signals are observed at δ 172.0, 171.9, 154.3, 136.7, 134.3, 132.8, 129.5, 129.3, 129.0, 127.2 ppm.[7] |
| Mass Spec (HRMS) | Calculated for C₂₁H₁₄BrN₃ [M+H]⁺, expected m/z value. |
Logical Relationships and Workflows
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Discussion and Troubleshooting
The synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine is a relatively straightforward procedure with a high reported yield. Careful control of the reaction temperature is crucial for the selective substitution of the chlorine atoms on the triazine ring.[8][9]
The Suzuki coupling step is generally robust; however, the use of an ortho-substituted phenylboronic acid, such as 2-bromophenylboronic acid, can sometimes lead to lower yields compared to their meta- or para-substituted counterparts due to steric hindrance.[1][10] If the reaction proceeds slowly or gives a low yield, the following troubleshooting steps can be considered:
-
Catalyst and Ligand: While Pd(PPh₃)₄ is effective, other palladium catalysts and ligands, such as those derived from XPhos or SPhos, may offer improved performance, especially for sterically hindered substrates.[11]
-
Base: The choice of base can significantly impact the reaction outcome. If potassium carbonate is not effective, other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.
-
Temperature: A moderate increase in the reaction temperature may improve the reaction rate, but care should be taken to avoid decomposition of the catalyst and starting materials.
Conclusion
The two-step synthetic route described provides an efficient and reliable method for the preparation of this compound. The protocols are based on well-established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. The target compound is a versatile intermediate for the development of advanced materials and potential pharmaceutical agents. The detailed procedures and data presented herein should serve as a valuable resource for researchers in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Suzuki Coupling for the Synthesis of 2-Aryl-4,6-diphenyl-1,3,5-triazines
Introduction
The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, materials science, and agrochemicals. The functionalization of this core structure is crucial for the development of novel compounds with tailored properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, offering high functional group tolerance and generally mild reaction conditions. This application note provides a detailed protocol for the Suzuki coupling of 2-chloro-4,6-diphenyl-1,3,5-triazine with various arylboronic acids to synthesize 2-aryl-4,6-diphenyl-1,3,5-triazine derivatives. These products are valuable intermediates in the synthesis of novel bipolar host materials for phosphorescent OLEDs and other advanced materials. The reactivity of the C-Cl bond on the electron-deficient triazine ring can be lower than that of corresponding bromides or iodides, often necessitating carefully chosen catalysts and conditions for efficient conversion.
General Reaction Scheme
The palladium-catalyzed Suzuki coupling reaction involves the coupling of an organohalide with an organoboron compound in the presence of a base and a palladium catalyst.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Summary of Reaction Conditions
The following table summarizes reaction conditions for the Suzuki coupling of 2-chloro-4,6-diphenyl-1,3,5-triazine and related chloro-heterocycles. This data provides a comparative overview of effective catalytic systems.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-4,6-diphenyl-1,3,5-triazine | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (1 mol%) | K₂CO₃ (2.5) | THF/H₂O | 80 | - | 91 | [1] |
| 2 | 6-Chloro-2,4-diamino-1,3,5-triazine | Phenylboronic acid | Pd(PPh₃)₄ (2.8 mol%) | Na₂CO₃ (2M aq.) | - | - | - | 70 | [2] |
| 3 | 6-Chloro-2,4-diamino-1,3,5-triazine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4.6 mol%) | Na₂CO₃ (2M aq.) | - | - | - | - | [2] |
| 4 | 6-Chloro-2,4-diamino-1,3,5-triazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4.6 mol%) | Na₂CO₃ (2M aq.) | - | - | 76 | [2] | |
| 5 | 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | p-Methoxyphenylboronic acid | Magnetic Pd Complex | K₂CO₃ (2) | Ethanol | 35 | 1.5 | 96 | [3] |
| 6 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu (3) | Dioxane/H₂O | 100 | - | 94 | [4] |
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of 2-chloro-4,6-diphenyl-1,3,5-triazine with an arylboronic acid.
Materials:
-
2-Chloro-4,6-diphenyl-1,3,5-triazine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply system (manifold or balloon)
-
Septa, syringes, and needles
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and chamber
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2-chloro-4,6-diphenyl-1,3,5-triazine (e.g., 1.0 mmol, 267.7 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol, 345.5 mg), and tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 11.6 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous solvent (e.g., 9 mL of THF) and deionized water (e.g., 1 mL) via syringe.
-
Reaction: Lower the flask into a preheated oil bath and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloro-4,6-diphenyl-1,3,5-triazine) is consumed. This typically takes several hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-4,6-diphenyl-1,3,5-triazine product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its utility in these fields often relies on a high degree of purity. This document provides detailed application notes and a generalized protocol for the purification of this compound using column chromatography, a fundamental technique for the separation of individual components from a mixture. The following protocol is based on established methods for the purification of substituted 1,3,5-triazine derivatives and should be optimized for the specific compound.
Key Experimental Protocols
Protocol 1: General Flash Column Chromatography for Purification of this compound
This protocol outlines the steps for purifying the crude product using silica gel flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or petroleum ether), Ethyl Acetate, Dichloromethane (all HPLC grade)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Solvent System Selection: The ideal solvent system (mobile phase) should provide a good separation of the target compound from impurities. This is determined by Thin Layer Chromatography (TLC) analysis of the crude mixture. Common solvent systems for triazine derivatives include mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1][2] A good starting point is a hexane/ethyl acetate mixture.[1][2] The ideal Rf value for the target compound on the TLC plate is typically between 0.2 and 0.4 to ensure good separation on the column.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture chosen from the TLC analysis.[1]
-
Pour the slurry into the chromatography column, ensuring even packing without any air bubbles or cracks.[1]
-
Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent that will not dissolve the silica gel.
-
Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a free-flowing powder.[1] This dry-loading method often results in better separation.
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent system.
-
If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[3]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions.[1]
-
Monitor the composition of each fraction using TLC to identify the fractions containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to obtain the purified this compound.[1]
-
Data Presentation
The following table summarizes typical parameters for the column chromatography of substituted triazines. The specific values for this compound may need to be optimized.
| Parameter | Typical Value/Range | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [4] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | [2][5] |
| Dichloromethane/Hexane | [1] | |
| Petroleum Ether/Ethyl Acetate (e.g., 100:1) | [6] | |
| Elution Mode | Isocratic or Gradient | [3] |
| Sample Loading | Wet loading in minimal solvent or Dry loading on silica | [1] |
| Monitoring | Thin Layer Chromatography (TLC) | [1] |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine in Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is an organic compound featuring a central 1,3,5-triazine core. The triazine ring is known for its electron-deficient nature, which facilitates efficient electron transport. Attached to this core are two phenyl groups and a 2-bromophenyl group. The presence of the bromine atom at the ortho position of the phenyl ring can influence the material's electronic properties, solubility, and intermolecular interactions.[1] This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for organic electronics or as a functional material itself in devices such as Organic Light-Emitting Diodes (OLEDs).[1] In the context of phosphorescent OLEDs (PhOLEDs), it is often employed as a component of the electron transport layer (ETL) or as a host material in the emissive layer.[1]
The electron-withdrawing character of the triazine moiety and the bromophenyl group enhances the electron mobility of the material, a crucial characteristic for efficient charge transport in OLEDs.[1] For use in PhOLEDs, particularly as a host material, a high triplet energy level is essential to effectively confine the triplet excitons of the phosphorescent dopant and enable efficient energy transfer, leading to high electroluminescence efficiency.
While this compound is commercially available as a high-purity (≥99.0%) off-white powder, detailed performance data in phosphorescent OLEDs is not extensively documented in publicly available literature.[1] However, the performance of closely related triazine-based host and electron transport materials provides valuable insights into its potential applications and expected performance characteristics.
Data Presentation
| Host Material Designation | Dopant (Phosphor) | Device Structure | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Max. Luminance (cd/m²) | Ref. |
| DPTPCz | FIrpic (Blue) | ITO/NPB/TCTA/Host:Dopant/TPBi/LiF/Al | 14.4 | - | - | >10000 | [2] |
| DPTPCz | Ir(ppy)₃ (Green) | ITO/NPB/TCTA/Host:Dopant/TPBi/LiF/Al | 21.2 | - | - | >10000 | [2] |
| T2T | (PPy)₂Ir(acac) (Green) | ITO/PEDOT/NPB/TCTA/Host:Dopant/ETL/LiF/Al | 17.5 | 59.0 | - | - | [3] |
| T3T | (PPy)₂Ir(acac) (Green) | ITO/PEDOT/NPB/TCTA/Host:Dopant/ETL/LiF/Al | 14.4 | 50.6 | - | - | [3] |
Note: The performance of a device with this compound would be influenced by its specific electronic properties, triplet energy, and charge transport characteristics in a given device architecture.
Experimental Protocols
Synthesis of this compound
Method: Cyclotrimerization of Nitriles
This method involves the acid-catalyzed trimerization of a mixture of benzonitrile and 2-bromobenzonitrile.
Materials:
-
Benzonitrile
-
2-Bromobenzonitrile
-
Trifluoromethanesulfonic acid (CF₃SO₃H) or another strong acid catalyst
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzonitrile (2 equivalents) and 2-bromobenzonitrile (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (catalytic amount) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to isolate this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of a Phosphorescent OLED
This protocol describes a general method for the fabrication of a multilayer PhOLED by thermal evaporation in a high-vacuum environment. The device structure provided is a representative example, and the layer thicknesses and materials may be optimized for specific performance targets.
Device Structure: ITO / HTL / Host:Phosphorescent Dopant (EML) / ETL / EIL / Cathode
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., NPB: N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine)
-
Host Material: this compound
-
Phosphorescent Dopant (e.g., Ir(ppy)₃ for green emission, FIrpic for blue emission)
-
Electron Transport Layer (ETL) material (e.g., TPBi: 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL) material (e.g., LiF: Lithium Fluoride)
-
Cathode material (e.g., Al: Aluminum)
-
Solvents for cleaning (e.g., deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum.
-
HTL Deposition: Evaporate the HTL material (e.g., NPB) onto the ITO substrate. A typical thickness is 30-50 nm. The deposition rate should be maintained at 1-2 Å/s.
-
Emissive Layer (EML) Deposition: Co-evaporate the host material (this compound) and the phosphorescent dopant from separate sources. The doping concentration is controlled by the relative deposition rates. A typical doping concentration is 5-10 wt%. The total thickness of the EML is typically 20-30 nm.
-
ETL Deposition: Evaporate the ETL material (e.g., TPBi) onto the EML. A typical thickness is 20-40 nm. The deposition rate should be maintained at 1-2 Å/s.
-
-
Cathode Deposition:
-
EIL Deposition: Deposit a thin layer of LiF (0.5-1 nm) onto the ETL to facilitate electron injection. The deposition rate should be slow (e.g., 0.1-0.2 Å/s).
-
Cathode Deposition: Deposit the aluminum cathode (typically 100-150 nm thick) through a shadow mask to define the active area of the device. The deposition rate can be higher (e.g., 5-10 Å/s).
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to protect the organic layers and the cathode from moisture and oxygen. Use a UV-curable epoxy and a glass lid to seal the devices.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the measured data.
-
Measure the operational lifetime of the device at a constant current density.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: A typical multilayer structure of a phosphorescent OLED.
References
- 1. innospk.com [innospk.com]
- 2. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Fabrication of OLED Devices with a 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine Host
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed framework for the fabrication of Organic Light-Emitting Diode (OLED) devices utilizing a 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine host material. While specific performance data for devices employing this exact compound (CAS: 77989-15-2) are not extensively available in peer-reviewed literature, this document outlines a comprehensive, representative protocol based on well-established methodologies for structurally similar triazine-based host materials. The provided protocols and data serve as a robust starting point for the research and development of OLEDs with this class of materials.
Introduction to this compound as an OLED Host Material
This compound is an organic compound featuring a triazine core, which is a six-membered heterocyclic ring containing three nitrogen atoms.[1] This core structure imparts a significant electron-deficient character, making it a promising candidate for use in OLEDs, particularly as a host material in the emissive layer or as an electron-transporting material.[1] The presence of the bromine atom on one of the phenyl rings can further modulate the electronic properties, potentially enhancing charge mobility and overall device performance.[1] Triazine-based hosts are known for their good thermal stability and their ability to facilitate efficient energy transfer to guest emitter molecules, which is crucial for achieving high-performance OLEDs.
Chemical Structure and Properties:
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 77989-15-2 | [1] |
| Molecular Formula | C₂₁H₁₄BrN₃ | [1] |
| Molecular Weight | 388.26 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Purity | ≥99.0% | [1] |
Representative Performance Data of Triazine-Based Host OLEDs
Due to the absence of specific device data for this compound, the following tables present the performance of blue and green phosphorescent OLEDs (PhOLEDs) using a comparable bipolar triazine-based host material, 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz). This data is intended to provide a benchmark for expected performance.
Table 1: Device Performance of a Representative Blue PhOLED with a Triazine-Based Host
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | 14.4% |
| EQE at 10,000 cd/m² | 11.9% |
| Maximum Current Efficiency | 29.8 cd/A |
| Maximum Power Efficiency | 26.5 lm/W |
| Turn-on Voltage | 3.2 V |
| CIE Coordinates (x, y) | (0.15, 0.28) |
Table 2: Device Performance of a Representative Green PhOLED with a Triazine-Based Host
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | 21.2% |
| EQE at 10,000 cd/m² | 20.0% |
| Maximum Current Efficiency | 73.5 cd/A |
| Maximum Power Efficiency | 70.2 lm/W |
| Turn-on Voltage | 2.8 V |
| CIE Coordinates (x, y) | (0.32, 0.62) |
Experimental Protocols
The following protocols describe the fabrication of a multilayer OLED using vacuum thermal evaporation. This is a standard and widely used technique for producing high-performance small-molecule OLEDs.
Substrate Preparation
-
Initial Cleaning: Indium tin oxide (ITO) coated glass substrates (sheet resistance of ~15 Ω/sq) are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: The cleaned substrates are dried in a nitrogen stream and then baked in an oven at 120°C for 30 minutes to remove any residual moisture.
-
UV-Ozone Treatment: Immediately prior to loading into the deposition chamber, the ITO surface is treated with UV-ozone for 15 minutes. This step removes organic contaminants and increases the work function of the ITO, which improves hole injection.
OLED Fabrication via Thermal Evaporation
The OLEDs are fabricated by depositing the organic layers and the metal cathode onto the prepared ITO substrate in a high-vacuum chamber (base pressure < 5 x 10⁻⁶ Torr). The deposition rates and layer thicknesses are monitored in situ using quartz crystal monitors.
Representative Device Architecture:
A typical multilayer device structure for a phosphorescent OLED is as follows:
ITO / HIL / HTL / EML (Host:Dopant) / HBL / ETL / EIL / Cathode
Protocol for a Representative Green Phosphorescent OLED:
-
Hole Injection Layer (HIL): Deposit a 10 nm thick layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC). The deposition rate should be maintained at approximately 0.1 Å/s.
-
Hole Transporting Layer (HTL): Deposit a 40 nm thick layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a deposition rate of 0.2 Å/s.
-
Emissive Layer (EML): Co-evaporate the this compound host material with a suitable phosphorescent green dopant, such as Ir(ppy)₃ (iridium(III) tris(2-phenylpyridine)), to form a 30 nm thick layer. The doping concentration is typically in the range of 5-10 wt%. The deposition rate of the host should be around 0.2 Å/s, and the dopant rate should be adjusted to achieve the desired concentration.
-
Hole Blocking Layer (HBL): Deposit a 10 nm thick layer of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) at a deposition rate of 0.1 Å/s.
-
Electron Transporting Layer (ETL): Deposit a 30 nm thick layer of tris(8-hydroxyquinolinato)aluminum (Alq₃) at a deposition rate of 0.2 Å/s.
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF) at a slow deposition rate of 0.05 Å/s.
-
Cathode: Deposit a 100 nm thick layer of aluminum (Al) at a deposition rate of 1-2 Å/s.
Device Encapsulation and Characterization
-
Encapsulation: Immediately after fabrication, the devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics of the encapsulated devices are measured using a programmable sourcemeter and a calibrated photodiode. The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are measured with a spectroradiometer.
Visualizations
OLED Fabrication Workflow
Caption: General workflow for the fabrication of OLED devices.
Typical Multilayer OLED Structure
Caption: Diagram of a typical multilayer OLED device structure.
References
Application Notes and Protocols for the Functionalization of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine for Blue Emitters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functionalization of 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine, a key building block in the development of blue-emitting organic molecules for various applications, including Organic Light-Emitting Diodes (OLEDs). This document outlines detailed experimental protocols for common cross-coupling reactions and presents a summary of the photophysical properties of the resulting derivatives.
Introduction
The 2,4,6-triphenyl-1,3,5-triazine core is a robust electron-accepting unit that, when appropriately functionalized, can be tailored to produce highly efficient blue-emitting materials. The strategic placement of a bromine atom at the ortho-position of one of the phenyl rings in this compound offers a versatile handle for introducing various functionalities through palladium-catalyzed cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the final molecule, enabling the development of blue emitters with high quantum yields, good thermal stability, and desirable color coordinates. This document details the synthetic pathways for modifying this versatile building block and the resulting photophysical characteristics of the synthesized blue emitters.
Data Presentation
The following table summarizes the photophysical data for various functionalized derivatives of this compound, demonstrating the impact of different substituents on their blue emissive properties.
| Compound Name | Functionalization Reaction | Donor Group | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) |
| OTrPhCz | Buchwald-Hartwig Amination | Carbazole | 485 | Not Reported |
| OTrPhCzBr | Buchwald-Hartwig Amination | 2-Bromocarbazole | 480 | Not Reported |
Experimental Protocols
Detailed methodologies for the key functionalization reactions of this compound are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of a wide range of blue-emitting derivatives.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of Carbazole Derivatives (e.g., OTrPhCz)
This protocol describes the palladium-catalyzed amination of this compound with carbazole.
Materials:
-
This compound
-
Carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), carbazole (1.2 equiv.), sodium tert-butoxide (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and RuPhos (0.10 equiv.).
-
Add anhydrous toluene to the reaction mixture.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 110 °C for 24 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/dichloromethane).
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Arylated Derivatives
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Reaction flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in a mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2.0 M, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling for the Synthesis of Alkynyl Derivatives
This protocol outlines the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Reaction flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Add anhydrous THF and triethylamine to the flask.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the ammonium salt precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the functionalization of this compound to generate blue emitters.
Caption: General workflow for the synthesis of blue emitters.
Catalytic Cycle for Buchwald-Hartwig Amination
The diagram below illustrates the catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Application Notes and Protocols for Vacuum Deposition of Triazine-Based Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for the vacuum deposition of triazine-based thin films. The information is intended to guide researchers in the fabrication and characterization of these films for various applications, including advanced materials and drug delivery systems.
Introduction to Triazine-Based Thin Films
Triazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest for their diverse applications. When deposited as thin films, these materials can exhibit valuable properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. Vacuum deposition techniques are ideal for creating high-purity, uniform thin films of these organic materials on a variety of substrates. Applications range from protective barrier layers in packaging and electronics to advanced functional surfaces in biomedical devices and drug delivery.
Vacuum Deposition Methodologies
The two primary vacuum deposition techniques suitable for triazine-based compounds are Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD).
Physical Vapor Deposition (PVD)
PVD encompasses methods where a material is transformed into a vapor phase through physical means, transported through a vacuum, and condensed onto a substrate to form a thin film. Thermal evaporation is a common PVD technique for organic molecules like triazine derivatives.
Key Principles of Thermal Evaporation:
-
Vaporization: The source material (e.g., melamine powder) is heated in a crucible within a high-vacuum chamber. The heating causes the material to sublimate or evaporate.
-
Transport: The vaporized molecules travel in a line-of-sight path towards the substrate. A high vacuum (typically <10⁻⁵ Torr) is crucial to minimize collisions with background gas molecules, ensuring a pure film.
-
Condensation: The vapor condenses on the cooler substrate surface, forming a thin film. The film's properties are influenced by the deposition rate, substrate temperature, and chamber pressure.
Chemical Vapor Deposition (CVD)
CVD involves the reaction of volatile precursor gases on a substrate surface to form a solid thin film. For triazine-based films, a precursor like melamine can be heated to produce reactive vapor species that then polymerize on a heated substrate to form materials like graphitic carbon nitride (g-C₃N₄).
Key Principles of CVD for Triazine-Based Films:
-
Precursor Delivery: A solid or liquid precursor is vaporized and transported into the reaction chamber, often with a carrier gas.
-
Surface Reaction: The precursor molecules adsorb onto the heated substrate and undergo chemical reactions, leading to the formation of the desired film.
-
Byproduct Removal: Volatile byproducts of the reaction are removed from the chamber by the gas flow.
Experimental Protocols
Protocol 1: Physical Vapor Deposition of Melamine (1,3,5-Triazine-2,4,6-triamine) Thin Films
This protocol describes a general procedure for the deposition of thin films of melamine using thermal evaporation.
Materials and Equipment:
-
High-vacuum deposition chamber (e.g., equipped with a turbomolecular pump)
-
Thermal evaporation source (e.g., tungsten boat or alumina crucible with heating element)
-
Substrate holder with heating capabilities
-
Quartz crystal microbalance (QCM) for monitoring deposition rate and thickness
-
Melamine powder (99% purity or higher)
-
Substrates (e.g., silicon wafers, glass slides, or copper foil)
-
Substrate cleaning materials (e.g., acetone, isopropanol, deionized water, nitrogen gas)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Mount the cleaned substrates onto the substrate holder in the deposition chamber.
-
-
Source Preparation:
-
Load the melamine powder into the crucible of the thermal evaporation source. Ensure the crucible is clean to avoid contamination.
-
-
Vacuum Chamber Pump-Down:
-
Seal the vacuum chamber and pump down to a base pressure of at least 1 x 10⁻⁶ Torr. This is critical to ensure the purity of the deposited film.
-
-
Deposition:
-
Heat the substrate to the desired temperature (e.g., room temperature up to 150°C).
-
Slowly increase the current to the evaporation source to begin heating the melamine powder.
-
Monitor the QCM for the deposition rate. A typical rate for organic films is 0.1-1 Å/s.
-
Once the desired deposition rate is achieved and stable, open the shutter to begin depositing the film onto the substrates.
-
Continue deposition until the desired film thickness is reached, as indicated by the QCM.
-
Close the shutter to stop the deposition.
-
-
Cool-Down and Venting:
-
Turn off the power to the evaporation source and the substrate heater.
-
Allow the chamber and substrates to cool down to near room temperature under vacuum.
-
Slowly vent the chamber with an inert gas like nitrogen before removing the coated substrates.
-
Process Parameters (Example):
| Parameter | Value |
| Precursor | Melamine (1,3,5-triazine-2,4,6-triamine) |
| Base Pressure | < 5 x 10⁻⁶ Torr |
| Substrate Temperature | 25 °C (Room Temperature) |
| Deposition Rate | 0.5 Å/s |
| Final Film Thickness | 50 nm |
Protocol 2: Chemical Vapor Deposition of Graphitic Carbon Nitride (g-C₃N₄) Films from Melamine
This protocol is adapted from methods for synthesizing g-C₃N₄ films, a triazine-based polymer.
Materials and Equipment:
-
Tube furnace with temperature control
-
Quartz tube reactor
-
Alumina crucible
-
Substrates (e.g., silicon wafers, nickel foam, or FTO glass)
-
Melamine powder
-
Inert gas supply (e.g., Argon or Nitrogen) with mass flow controller
Procedure:
-
Setup:
-
Place a known amount of melamine powder (e.g., 100-500 mg) into an alumina crucible and position it in the center of the quartz tube within the furnace.
-
Place the cleaned substrates downstream from the precursor, at a specific distance (e.g., 1-2 cm away).
-
-
Purging:
-
Seal the quartz tube and purge with an inert gas (e.g., Argon) at a flow rate of 100 sccm for at least 30 minutes to remove any oxygen and moisture.
-
-
Deposition:
-
While maintaining the inert gas flow, heat the furnace to the deposition temperature (e.g., 500-600 °C) at a controlled ramp rate (e.g., 10-20 °C/min).
-
Hold the temperature for the desired deposition time (e.g., 1-4 hours) to allow for the sublimation of melamine and its polymerization on the substrates.
-
-
Cool-Down:
-
After the deposition time, turn off the furnace and allow it to cool down naturally to room temperature under the inert gas flow.
-
-
Sample Retrieval:
-
Once cooled, stop the gas flow and carefully remove the substrates with the deposited g-C₃N₄ film.
-
Process Parameters (Example):
| Parameter | Value |
| Precursor | Melamine |
| Precursor Amount | 300 mg |
| Substrate | Silicon Wafer |
| Deposition Temperature | 550 °C |
| Heating Rate | 15 °C/min |
| Deposition Time | 2 hours |
| Carrier Gas | Argon |
| Gas Flow Rate | 100 sccm |
Data Presentation: Characterization of Triazine-Based Thin Films
The following tables summarize typical quantitative data obtained from the characterization of vacuum-deposited triazine-based thin films.
Table 1: Film Thickness and Surface Roughness (from AFM)
| Deposition Method | Precursor | Substrate | Film Thickness (nm) | Surface Roughness (Ra, nm) |
| PVD (Thermal Evaporation) | Melamine | Silicon | 50 | 0.8 |
| PVD (Thermal Evaporation) | Melamine | Glass | 100 | 1.2 |
| CVD | Melamine | Silicon | 80 | 2.5 |
| CVD | Melamine | Nickel Foam | ~200 | 5.1 |
Table 2: Elemental Composition (from XPS)
| Deposition Method | Precursor | Film Type | C (at. %) | N (at. %) | O (at. %) |
| PVD (Thermal Evaporation) | Melamine | Melamine | 42.1 | 57.9 | < 0.5 |
| CVD | Melamine | g-C₃N₄ | 43.2 | 56.1 | 0.7 |
Note: Oxygen content is typically due to surface contamination upon exposure to air.
Application in Drug Delivery
Vapor-deposited thin films, including those made from triazine-based materials, offer a promising platform for controlled drug delivery. The thin film can act as a carrier or a barrier layer to modulate the release of a therapeutic agent.
Conceptual Workflow for Drug-Loaded Thin Film Fabrication
A potential pathway for creating drug-eluting triazine-based thin films could involve a multi-step process.
Caption: Workflow for fabricating a drug-eluting device using vacuum deposition.
Protocol 3: Conceptual Protocol for Drug Encapsulation with a Triazine-Based Film
This protocol outlines a conceptual method for encapsulating a drug layer with a vapor-deposited triazine film for controlled release studies.
Part A: Drug Layer Deposition
-
Prepare a solution of the desired drug in a suitable volatile solvent.
-
Using a spin coater, deposit a thin, uniform layer of the drug onto a substrate (e.g., a biocompatible polymer or glass).
-
Dry the drug-coated substrate in a vacuum oven at a low temperature to remove any residual solvent.
Part B: Triazine Film Encapsulation
-
Transfer the drug-coated substrate to the vacuum deposition chamber.
-
Follow Protocol 1 (PVD) or Protocol 2 (CVD) to deposit a thin, conformal layer of the triazine-based material over the drug layer. The thickness of this layer will be a key parameter in controlling the drug release rate.
-
Carefully control the substrate temperature during deposition to avoid thermal degradation of the encapsulated drug.
Part C: Drug Release Study
-
Immerse the final drug-eluting thin film device in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C to simulate physiological conditions.
-
At predetermined time intervals, collect aliquots of the PBS solution.
-
Analyze the concentration of the released drug in the aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Plot the cumulative drug release as a function of time to determine the release kinetics.
Signaling Pathways and Logical Relationships
The interaction of drug-eluting surfaces with biological systems is a complex process. The following diagram illustrates the logical relationship from device fabrication to the desired cellular response.
Caption: Logical flow from drug release to cellular response.
Application Note and Protocol: 1H and 13C NMR Characterization of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a heterocyclic compound with potential applications in materials science and medicinal chemistry.[1][2] Its structure consists of a central 1,3,5-triazine ring substituted with two phenyl groups and one 2-bromophenyl group. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic compounds. This application note details the experimental procedure for acquiring 1H and 13C NMR spectra and presents the expected chemical shifts and coupling patterns.
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar aromatic and heterocyclic compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 1: Predicted 1H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.80 - 8.70 | m | 4H | Protons ortho to the triazine ring on the unsubstituted phenyl groups |
| 7.80 - 7.70 | m | 1H | Proton on the 2-bromophenyl group |
| 7.65 - 7.50 | m | 6H | Protons meta and para to the triazine ring on the unsubstituted phenyl groups |
| 7.50 - 7.35 | m | 3H | Remaining protons on the 2-bromophenyl group |
Table 2: Predicted 13C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 172.0 - 170.0 | C atoms of the triazine ring |
| 137.0 - 135.0 | Quaternary C atoms of the phenyl groups attached to the triazine ring |
| 135.0 - 130.0 | C-Br and other quaternary C atoms of the 2-bromophenyl group |
| 133.0 - 128.0 | CH carbons of the phenyl and 2-bromophenyl groups |
Experimental Protocols
This section provides a detailed methodology for the preparation of a sample of this compound and the acquisition of 1H and 13C NMR spectra.
3.1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
3.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.[3][4]
1H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 500 MHz |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 3.0 s |
| Spectral Width | 20 ppm |
13C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 125 MHz |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.0 s |
| Spectral Width | 240 ppm |
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the 1H FID and 1.0 Hz to the 13C FID, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectra and apply an automatic baseline correction.
-
Referencing: Reference the 1H spectrum to the residual CHCl₃ signal at 7.26 ppm and the 13C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integration and Peak Picking: Integrate the signals in the 1H spectrum and pick the peaks in both the 1H and 13C spectra.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow for the NMR characterization of this compound.
4.2. Logical Relationship of NMR Data Analysis
The diagram below outlines the logical steps involved in analyzing the acquired NMR data to confirm the structure of the target compound.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a heterocyclic compound with significant potential in various fields, including materials science and pharmaceutical development. Its synthesis and purification require robust analytical techniques to ensure the identity and purity of the final product. Mass spectrometry, coupled with gas chromatography (GC-MS), is a powerful tool for the characterization of this compound and its synthesis-related impurities. These application notes provide a detailed protocol for the synthesis and subsequent mass spectrometry analysis of this compound.
Synthesis of this compound
A potential synthetic route for this compound is adapted from the synthesis of its para-isomer, which involves a Suzuki coupling reaction. This method is advantageous due to its high yield and tolerance of various functional groups.
Reaction Scheme:
Experimental Protocol: Synthesis
Materials:
-
(2-Bromophenyl)boronic acid
-
2-Chloro-4,6-diphenyl-1,3,5-triazine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add (2-bromophenyl)boronic acid (1.2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.01 equivalents) to the flask.
-
Prepare a saturated aqueous solution of potassium carbonate (2.5 equivalents).
-
Add the potassium carbonate solution to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture and extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Mass Spectrometry Analysis
GC-MS is the preferred method for analyzing the purity of the synthesized this compound and identifying any potential byproducts.
Experimental Workflow
Caption: Experimental workflow from synthesis to mass spectrometry analysis.
GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Column: A non-polar capillary column, such as a CP-Sil 5 CB-MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended.
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable volatile solvent, such as dichloromethane (DCM), to a concentration of approximately 1 mg/mL.
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Oven Program | |
| Initial Temperature | 150°C, hold for 2 minutes |
| Ramp Rate | 15°C/min to 300°C |
| Final Temperature | 300°C, hold for 10 minutes |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan |
Data Presentation and Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of a bromine atom will result in a distinctive isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).
Expected Mass Spectrometry Data
The molecular formula of this compound is C21H14BrN3, with a molecular weight of approximately 387.04 g/mol for the 79Br isotope and 389.04 g/mol for the 81Br isotope.
Table 1: Predicted m/z Values for Key Ions
| Ion | Predicted m/z (79Br / 81Br) | Description |
| [M]+• | 387 / 389 | Molecular ion |
| [M - Br]+ | 308 | Loss of a bromine radical |
| [M - C6H5CN]+• | 284 / 286 | Loss of benzonitrile from the triazine ring |
| [C13H9N2]+ | 193 | Diphenyl-ethenimine fragment |
| [C7H5]+ | 77 | Phenyl cation |
Predicted Fragmentation Pathway
The fragmentation of 2,4,6-triaryl-1,3,5-triazines typically involves the cleavage of the bonds between the triazine ring and the aryl substituents, as well as fragmentation of the triazine ring itself. For this compound, the following fragmentation pathways are plausible under electron ionization:
-
Loss of the Bromo Substituent: A common fragmentation pathway for brominated aromatic compounds is the loss of the bromine radical (•Br), which would result in a fragment ion at m/z 308.
-
Cleavage of the Triazine Ring: The triazine ring can undergo cleavage, leading to the loss of a benzonitrile molecule (C6H5CN), resulting in fragment ions at m/z 284 and 286.
-
Formation of Phenyl Cation: The cleavage of the phenyl groups from the triazine ring can lead to the formation of a stable phenyl cation at m/z 77.
Potential Byproducts
During the synthesis, several byproducts may be formed. GC-MS analysis is crucial for their detection and identification. Potential byproducts could include:
-
2,4,6-Triphenyl-1,3,5-triazine: Formed from the reaction of any residual benzamidine with itself. Expected [M]+• at m/z 309.
-
Homocoupling product of (2-bromophenyl)boronic acid: Biphenyl derivatives formed from the self-coupling of the boronic acid.
-
Unreacted 2-chloro-4,6-diphenyl-1,3,5-triazine: The starting material may be present if the reaction does not go to completion. Expected [M]+• at m/z 267 and 269 due to the chlorine isotope pattern.
Conclusion
This application note provides a comprehensive guide for the synthesis and mass spectrometry analysis of this compound. The detailed protocols for synthesis and GC-MS analysis, along with the predicted fragmentation data, will aid researchers in the successful preparation and characterization of this important compound. The use of GC-MS is essential for verifying the structure of the target molecule and ensuring its purity by identifying and quantifying any potential byproducts.
Troubleshooting & Optimization
common side products in the synthesis of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The most prevalent method for synthesizing unsymmetrically substituted 1,3,5-triazines like this compound is the acid-catalyzed cross-cyclotrimerization of nitriles. This typically involves the reaction of 2-bromobenzonitrile and benzonitrile in a 1:2 molar ratio. Another less common method is the Pinner triazine synthesis, which involves the reaction of amidines with phosgene or other carbonyl compounds.
Q2: What are the expected common side products in the synthesis of this compound via nitrile cyclotrimerization?
During the cross-cyclotrimerization of 2-bromobenzonitrile and benzonitrile, the formation of homo-trimerized side products is a significant issue. The primary side products are:
-
2,4,6-Tris(2-bromophenyl)-1,3,5-triazine: Formed from the cyclotrimerization of three molecules of 2-bromobenzonitrile.
-
2,4,6-Triphenyl-1,3,5-triazine: Formed from the cyclotrimerization of three molecules of benzonitrile.[1]
Additionally, incomplete reactions can lead to the presence of unreacted starting materials, namely 2-bromobenzonitrile and benzonitrile, in the final product mixture.
Q3: How can I minimize the formation of homo-trimerized side products?
Minimizing homo-trimerization in a mixed nitrile cyclotrimerization can be challenging. However, several strategies can be employed:
-
Control of Stoichiometry: A precise 1:2 molar ratio of 2-bromobenzonitrile to benzonitrile is crucial. An excess of either nitrile will favor the formation of its corresponding homo-trimer.
-
Reaction Conditions: Optimization of reaction temperature and catalyst can influence the relative rates of cross- versus homo-cyclotrimerization.[2]
-
Slow Addition: A slow, controlled addition of the less reactive nitrile to the reaction mixture containing the more reactive nitrile and the catalyst can sometimes favor the formation of the unsymmetrical product.
Q4: What are the best purification techniques to remove the side products?
The primary side products, 2,4,6-tris(2-bromophenyl)-1,3,5-triazine and 2,4,6-triphenyl-1,3,5-triazine, have different polarities and molecular weights compared to the desired product. This allows for their separation using standard chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired product from the side products and unreacted starting materials. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate or toluene/hexane) is typically employed.
-
Recrystallization: If the solubility differences between the desired product and the major side products are significant, recrystallization from a suitable solvent can be an effective purification step.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. - Predominance of homo-trimerization. | - Increase reaction time or temperature. - Ensure the use of an active and appropriate catalyst (e.g., a strong acid like triflic acid). - Optimize the stoichiometry and consider slow addition of one nitrile.[3][4] |
| Presence of significant amounts of starting materials in the final product | - Insufficient reaction time or temperature. - Inefficient catalyst. | - Extend the reaction duration. - Increase the reaction temperature according to the stability of the reactants and products. - Use a more potent catalyst or increase the catalyst loading. |
| High proportion of 2,4,6-triphenyl-1,3,5-triazine in the product mixture | - Excess of benzonitrile in the reaction. - Higher reactivity of benzonitrile towards homo-trimerization under the reaction conditions. | - Carefully control the stoichiometry to a 1:2 ratio of 2-bromobenzonitrile to benzonitrile. - Consider adding 2-bromobenzonitrile slowly to the reaction mixture containing benzonitrile and the catalyst. |
| High proportion of 2,4,6-tris(2-bromophenyl)-1,3,5-triazine in the product mixture | - Excess of 2-bromobenzonitrile in the reaction. - Higher reactivity of 2-bromobenzonitrile towards homo-trimerization. | - Ensure accurate stoichiometry. - Consider adding benzonitrile slowly to the reaction mixture containing 2-bromobenzonitrile and the catalyst. |
| Difficulty in separating the desired product from side products | - Similar polarities and solubilities of the product and side products. | - Optimize the mobile phase for column chromatography to achieve better separation. - Try a different stationary phase for chromatography. - Explore fractional recrystallization with a variety of solvents. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis via acid-catalyzed cyclotrimerization of nitriles.
Materials:
-
2-Bromobenzonitrile
-
Benzonitrile
-
Trifluoromethanesulfonic acid (Triflic acid)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2-bromobenzonitrile (1.0 mmol) and benzonitrile (2.0 mmol) in anhydrous DCM (20 mL) at 0 °C under an inert atmosphere, add triflic acid (0.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3’-Disubstituted bis(Tetrahydroisoquinolines) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in Suzuki coupling of bromophenyl triazines
This guide is designed for researchers, scientists, and drug development professionals encountering low yields or other issues in the Suzuki-Miyaura cross-coupling of bromophenyl triazine substrates. The following sections provide detailed troubleshooting advice, experimental protocols, and optimization data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a bromophenyl triazine substrate is resulting in a very low yield. What are the most common initial checks?
Low conversion is a frequent issue and can often be traced back to a few key experimental factors:
-
Inadequate Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Incomplete degassing of solvents or a poor seal on the reaction vessel can lead to catalyst oxidation and deactivation. Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for at least 30 minutes) and the reaction is maintained under a positive pressure of an inert gas.[1]
-
Catalyst and Ligand Quality: The Pd catalyst, especially common choices like Pd(PPh₃)₄, can degrade over time. Use a freshly opened bottle or a reliable, well-stored source.[2] Similarly, phosphine ligands are prone to oxidation.
-
Reagent Purity: Impurities in the bromophenyl triazine, boronic acid/ester, or base can inhibit the reaction. Ensure all starting materials are pure and dry.
Q2: I'm observing significant side products. What are the likely culprits and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, consuming starting materials and complicating purification.[3]
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often accelerated by high temperatures and certain bases.[4][5] To mitigate this, you can:
-
Hydrodehalogenation: In this side reaction, the bromo group on your triazine substrate is replaced by a hydrogen atom.[3][7] This can be caused by impurities or certain reaction conditions. Using a well-defined catalyst system and carefully controlling the reaction temperature can help reduce this byproduct.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl bromide molecules can occur, especially in the presence of oxygen.[4][5] Rigorous exclusion of air is the primary solution.
Q3: The nitrogen atoms on my triazine ring seem to be inhibiting the reaction. Is this possible and what can I do?
Yes, this is a known challenge with nitrogen-containing heterocycles. The Lewis basic nitrogen atoms of the triazine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[8]
-
Choice of Ligand: Standard ligands like PPh₃ may not be sufficient. More robust, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[1][8]
-
Use of Additives: In some cases, the addition of a Lewis acid, such as trimethyl borate, can reversibly bind to the Lewis basic sites on the heterocycle, preventing them from poisoning the palladium catalyst.[8]
Q4: How do I select the optimal catalyst, base, and solvent for my bromophenyl triazine substrate?
The ideal conditions depend on the specific substitution pattern of your substrates. However, general guidelines for challenging heteroaromatic couplings can be a good starting point.
-
Catalyst: While Pd(PPh₃)₄ is a classic choice, modern pre-catalysts often provide better results for challenging substrates. Consider starting with a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) combined with a specialized ligand, or a pre-formed palladacycle like an XPhos Pd G3 precatalyst.[1][2]
-
Base: The base is crucial for the transmetalation step.[1] A moderately strong inorganic base is typically required. K₂CO₃ and K₃PO₄ are common choices. Cs₂CO₃ is a stronger, more soluble base that can be effective when others fail, though it is more expensive.
-
Solvent: A polar aprotic solvent or a mixture including water is often used. Common choices include 1,4-dioxane/water, THF/water, or DMF/water.[9][10] The water is important for dissolving the inorganic base and facilitating the transmetalation step.
Optimization of Reaction Conditions
The following tables provide representative data on how changing reaction parameters can affect the yield in a typical Suzuki coupling of a bromophenyl triazine with phenylboronic acid.
Table 1: Effect of Catalyst and Ligand
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | 35 |
| 2 | Pd(OAc)₂ | PPh₃ | 42 |
| 3 | PdCl₂(dppf) | - | 68 |
| 4 | Pd(OAc)₂ | XPhos | 85 |
| 5 | XPhos Pd G3 | - | 92 |
| Conditions: Bromophenyl triazine (1 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL), 90 °C, 12 h. |
Table 2: Effect of Base and Solvent
| Entry | Base (2 equiv) | Solvent (5 mL, 4:1 ratio) | Yield (%) |
| 1 | K₂CO₃ | 1,4-Dioxane / H₂O | 92 |
| 2 | K₃PO₄ | 1,4-Dioxane / H₂O | 88 |
| 3 | Cs₂CO₃ | 1,4-Dioxane / H₂O | 95 |
| 4 | Na₂CO₃ | Toluene / H₂O | 65 |
| 5 | K₂CO₃ | DMF / H₂O | 89 |
| 6 | K₂CO₃ | THF / H₂O | 78 |
| Conditions: Bromophenyl triazine (1 mmol), Phenylboronic acid (1.2 mmol), XPhos Pd G3 (2 mol%), 90 °C, 12 h. |
Diagrams and Workflows
Troubleshooting Flowchart for Low Yield
This diagram provides a logical pathway for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yields.
General Experimental Workflow
This diagram illustrates the standard steps for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: Standard workflow for a Suzuki coupling experiment.
General Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of a generic bromophenyl triazine with an arylboronic acid. It should be optimized for specific substrates.
Materials:
-
Bromophenyl triazine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromophenyl triazine (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture. For air-sensitive catalysts, this should be done quickly under a strong flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of substituted triazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted triazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of substituted triazines.
Issue 1: Low Reaction Yield
Question: My reaction to synthesize a substituted 1,3,5-triazine from cyanuric chloride is consistently resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of substituted 1,3,5-triazines are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction: The stepwise substitution of chlorine atoms on the cyanuric chloride core is highly temperature-dependent. Ensure strict temperature control at each step. The first substitution is typically carried out at 0°C, the second at room temperature, and the third at elevated temperatures (70-100°C).[1] Insufficient reaction time can also lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: Hydrolysis of the chlorotriazine intermediates is a significant side reaction. Using anhydrous solvents and reagents is crucial to minimize the formation of hydroxy-triazine byproducts.[2]
-
Purity of Starting Materials: Impurities in cyanuric chloride, nucleophiles, or solvents can interfere with the reaction and lead to the formation of undesired products. Ensure the purity of all reagents before starting the reaction.
-
Base Selection: An appropriate base is necessary to neutralize the HCl generated during the nucleophilic substitution. Common bases include N,N-diisopropylethylamine (DIPEA) or potassium carbonate.[1][3] The choice and stoichiometry of the base can impact the reaction rate and yield.
-
Steric Hindrance: Bulky nucleophiles may react slower, requiring longer reaction times or higher temperatures for the substitution to proceed efficiently.
Experimental Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low yield in 1,3,5-triazine synthesis.
Issue 2: Formation of Regioisomers in 1,2,4-Triazine Synthesis
Question: The synthesis of my 1,2,4-triazine using an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of regioisomers that are difficult to separate. How can I address this?
Answer:
The formation of regioisomers is a frequent challenge when using unsymmetrical 1,2-dicarbonyl compounds in condensation reactions to form 1,2,4-triazines. The nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of products.
Strategies to Minimize Regioisomer Formation:
-
Reactant Modification: Introducing a bulky substituent on one of the reactants can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.
-
Reaction Conditions Optimization: The regioselectivity of the condensation can be influenced by the solvent polarity and reaction temperature. Experimenting with less polar solvents and lower temperatures may enhance the selectivity towards one isomer.
-
Alternative Synthetic Routes: Consider multi-step synthetic strategies where intermediates are isolated and purified before the final cyclization. This can provide better control over the final product's structure.
-
Purification of Isomers: If the formation of a mixture is unavoidable, robust purification methods are necessary. Techniques like semi-preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be effective in separating closely related isomers.[2]
Issue 3: Instability of 1,2,3-Triazines
Question: I am attempting to synthesize a substituted 1,2,3-triazine, but the product seems to be unstable and decomposes. What are the best practices for synthesizing and handling these compounds?
Answer:
The 1,2,3-triazine ring is known to be the least stable among the triazine isomers, making its synthesis and handling challenging.
Recommendations for Synthesis and Handling:
-
Mild Reaction Conditions: The synthesis of 1,2,3-triazines often requires mild reaction conditions to prevent the decomposition of the sensitive ring system.
-
Careful Precursor Selection: Certain synthetic routes, such as the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates, have been developed to access this scaffold under mild conditions.
-
Inert Atmosphere: Conduct reactions and store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Low Temperature: Maintain low temperatures during the reaction and subsequent work-up and purification steps to minimize thermal decomposition. Store the final product at low temperatures.
-
Avoid Harsh Acids or Bases: The 1,2,3-triazine ring can be susceptible to ring-opening or rearrangement under harsh acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control during the stepwise synthesis of trisubstituted 1,3,5-triazines from cyanuric chloride?
A1: The most critical parameter is temperature. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution. Therefore, a sequential increase in temperature is required:
-
First substitution: 0°C
-
Second substitution: Room temperature
-
Third substitution: 60-100°C
Controlling the stoichiometry of the nucleophile at each step is also essential to achieve selective substitution.
Q2: How can I purify my substituted triazine derivative effectively?
A2: Purification is often achieved using column chromatography on silica gel. The choice of eluent is crucial and typically involves a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate or dichloromethane). For challenging separations, especially for isomers or highly pure compounds (>98%), semi-preparative HPLC is a highly effective method. Recrystallization from a suitable solvent can be performed after chromatographic purification to obtain the final product in high purity.
Q3: My triazine product is susceptible to hydrolysis. What precautions should I take?
A3: To prevent hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents throughout the synthesis and work-up procedures. Reactions should be carried out under an inert atmosphere (nitrogen or argon) to exclude moisture. During the work-up, avoid or minimize contact with aqueous acidic or basic solutions if the product is sensitive.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Disubstituted 1,3,5-Triazines.
| Entry | Nucleophile 1 | Nucleophile 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Glycine | Glycine | Water | Na2CO3 | Reflux | 24 | 96 | [4] |
| 2 | Methyl 2-aminoacetate | Methyl 2-aminoacetate | DMF | DIPEA | 90 | Overnight | 37 | [4] |
| 3 | Aniline | - | Methylene Chloride | K2CO3 | 0 | 4 | 71.7 | [3] |
| 4 | 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol | - | Methylene Chloride | K2CO3 | Room Temp | 24-48 | - | [3] |
Table 2: Influence of Reaction Conditions on the Yield of 1,2,4-Triazines.
| Entry | 1,2-Dicarbonyl | Amide/Hydrazide | Solvent | Base/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzil | Semicarbazide | Ethanol | - | Reflux | - | - | [5] |
| 2 | Benzil | Thiosemicarbazide | Ethanol | - | Reflux | - | - | [5] |
| 3 | 1,2-diketones | Amides | Ethanol | Base | Reflux | 2.5 h | Good to Excellent | [6] |
| 4 | α-dicarbonyl compounds | Acid hydrazides | Acetic Acid | Ammonium acetate | Heating | - | - | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Trisubstituted 1,3,5-Triazines from Cyanuric Chloride
This protocol describes a sequential, one-pot synthesis of trisubstituted 1,3,5-triazines.
Materials:
-
Cyanuric chloride
-
Nucleophile 1 (amine)
-
Nucleophile 2 (amine)
-
Nucleophile 3 (amine or other nucleophile)
-
Anhydrous acetonitrile (ACN)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add cyanuric chloride (1.0 eq) and anhydrous ACN.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate vial, dissolve Nucleophile 1 (1.02 eq) and DIPEA (1.15 eq) in anhydrous ACN.
-
Add the solution of Nucleophile 1 dropwise to the cyanuric chloride suspension at 0°C over 10 minutes.
-
Stir the reaction mixture at 0°C for 2 hours.
-
In another vial, dissolve Nucleophile 2 (1.02 eq) and DIPEA (1.15 eq) in anhydrous ACN.
-
Add the solution of Nucleophile 2 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Add Nucleophile 3 (1.2 eq) and an additional portion of DIPEA (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of Substituted 1,2,4-Triazines
This protocol outlines a one-pot condensation reaction to synthesize substituted 1,2,4-triazines.[6]
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Amide (e.g., acetamide)
-
Hydrazine hydrate
-
Base (e.g., potassium tert-butoxide)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the 1,2-dicarbonyl compound (1.0 eq), the amide (1.1 eq), and the base (1.2 eq).
-
Heat the mixture with stirring until a jelly-like liquid forms.
-
Add ethanol to dissolve the reaction mixture.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Heat the reaction mixture at reflux for 2.5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography.
Mandatory Visualization
Signaling Pathway
Many substituted triazine derivatives exhibit their biological activity, particularly in cancer therapy, by targeting key signaling pathways. One of the most prominent is the EGFR/PI3K/AKT/mTOR pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by substituted triazines.
References
- 1. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 2. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,5-Triazine synthesis [organic-chemistry.org]
Technical Support Center: Purification of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. This essential intermediate, particularly in the field of organic light-emitting diodes (OLEDs), demands high purity (often ≥99.0%) for optimal device performance.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route employed. A common method for synthesizing unsymmetrically substituted triazines is the Suzuki-Miyaura cross-coupling reaction. In this case, potential impurities include:
-
Homocoupling byproducts: Such as biphenyl and 4,4'-diphenyl-1,3,5-triazine, arising from the coupling of the boronic acid or the halide with themselves.
-
Unreacted starting materials: Residual 2-chloro-4,6-diphenyl-1,3,5-triazine or 2-bromophenylboronic acid.
-
Isomeric impurities: Formation of the meta- or para-isomers (2-(3-bromophenyl)- or 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine) if the starting materials are not isomerically pure.
-
Protodeboronation products: Where the boronic acid group is replaced by a hydrogen atom.
-
Residual catalyst and ligands: Palladium and phosphine ligands used in the coupling reaction.
Q2: My purified product has a low melting point and appears as an off-white or yellowish powder. What could be the issue?
A2: Pure this compound is typically an off-white powder.[1] A low or broad melting point, or a yellowish tint, often indicates the presence of residual impurities or solvents. Even small amounts of colored byproducts from the synthesis can affect the appearance of the final product. It is recommended to perform further purification steps, such as recrystallization or column chromatography, and to ensure the product is thoroughly dried under vacuum.
Q3: What are the recommended storage conditions for purified this compound?
A3: To maintain its stability and high purity, the compound should be stored in a cool, well-ventilated space.[1] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture and oxygen, especially for long-term storage.
Troubleshooting Purification Challenges
This section provides a structured guide to address common issues encountered during the purification of this compound.
Issue 1: Incomplete removal of starting materials or closely related byproducts by recrystallization.
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent choice. | The solubility of the desired product and impurities are too similar in the chosen solvent. |
| Solution: | |
| 1. Systematic Solvent Screening: Test a range of solvents with varying polarities. For closely related triazines, successful recrystallizations have been achieved using absolute ethanol or mixtures like ethyl acetate/hexane.[2] | |
| 2. Two-Solvent System: If a single solvent is ineffective, try a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow to cool slowly. | |
| Co-crystallization of impurities. | The impurity has a strong affinity for the crystal lattice of the desired product. |
| Solution: | |
| 1. Multiple Recrystallizations: Perform sequential recrystallizations from different solvent systems. | |
| 2. Pre-purification: Use a different purification technique, such as column chromatography, to remove the problematic impurity before the final recrystallization. |
Issue 2: Poor separation of the target compound from its isomers using column chromatography.
| Potential Cause | Troubleshooting Steps |
| Inadequate stationary phase. | Standard silica gel may not provide sufficient resolution for closely related isomers. |
| Solution: | |
| 1. Alternative Stationary Phases: Consider using alumina or a modified silica gel (e.g., C18 for reverse-phase chromatography) which may offer different selectivity. | |
| Suboptimal eluent system. | The polarity of the eluent is not optimized for separating the isomers. |
| Solution: | |
| 1. Fine-tuning Eluent Polarity: Systematically vary the ratio of a non-polar solvent (e.g., hexane, cyclohexane) and a moderately polar solvent (e.g., dichloromethane, ethyl acetate, toluene). For other triazines, mixtures like n-hexane/EtOAc/acetone and chloroform/hexane have been used.[3][4] | |
| 2. Isocratic vs. Gradient Elution: If isocratic elution fails, a shallow gradient of increasing polarity may improve separation. |
Issue 3: Product decomposition or streaking on the silica gel column.
| Potential Cause | Troubleshooting Steps |
| Acidity of silica gel. | The Lewis acidic sites on the silica gel surface can cause decomposition of sensitive compounds. |
| Solution: | |
| 1. Deactivation of Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a base (e.g., 1% triethylamine in the eluent) before packing the column. | |
| 2. Use of Alumina: Neutral or basic alumina can be a less harsh alternative to silica gel. | |
| Compound instability. | The triazine derivative may be inherently unstable under the chromatographic conditions. |
| Solution: | |
| 1. Rapid Purification: Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up elution, if separation allows. | |
| 2. Alternative Purification: Rely on recrystallization as the primary purification method if the compound is too unstable for chromatography. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. For compounds similar to the target molecule, ethanol has proven effective.[5]
-
Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: General Flash Column Chromatography Procedure
-
Eluent Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound. A common starting point for triazines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing Purification Workflows
The following diagrams illustrate the logical workflows for troubleshooting common purification challenges.
Caption: Troubleshooting workflow for recrystallization.
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Degradation of Triazine-Based Materials in OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazine-based materials in Organic Light-Emitting Diode (OLED) devices.
Troubleshooting Guides
This section addresses common issues observed during the fabrication and operation of OLEDs containing triazine-based materials.
Issue 1: Rapid Decrease in Luminance and Efficiency
Question: My OLED device with a triazine-based Electron Transport Layer (ETL) shows a rapid drop in brightness and efficiency shortly after I start testing it. What could be the cause?
Answer: A rapid decrease in performance often points to interfacial degradation, particularly at the boundary between the emissive layer (EML) and the ETL.[1] This is a common failure mode in OLEDs where high exciton concentration at this interface can lead to chemical reactions and the formation of non-emissive species or charge traps.[2] These degradation products can quench excitons and impede charge transport, leading to a significant drop in device performance. Another possibility is the presence of residual water in the device, which can react with organic materials and accelerate degradation.[3]
Troubleshooting Steps:
-
Verify Material Purity: Ensure the triazine material and all other organic layers were properly purified before device fabrication. Impurities can act as quenching sites or catalyze degradation reactions.
-
Optimize Layer Thickness: The thickness of the EML and ETL can influence the location of the recombination zone. Adjusting the layer thicknesses may help to move the primary recombination zone away from the interface, reducing interfacial degradation.
-
Introduce an Interlayer: Consider inserting a thin interlayer between the EML and the triazine-based ETL. This can help to confine excitons within the EML and prevent direct interaction with the ETL material, thus improving device stability.
-
Ensure Anhydrous Fabrication Conditions: Fabricate devices in a controlled environment with low oxygen and moisture levels (e.g., a glovebox). Residual water can be a significant factor in the degradation of organic materials.[3]
Issue 2: Increase in Operating Voltage Over Time
Question: The operating voltage of my triazine-based OLED is steadily increasing during lifetime testing, even at a constant current density. Why is this happening?
Answer: An increase in operating voltage is typically associated with an increase in the device's electrical resistance. This can be caused by several factors related to the degradation of the triazine-based material or surrounding layers:
-
Formation of Charge Traps: Exciton- or polaron-induced degradation can create deep charge traps within the organic layers.[2][4] These traps capture charge carriers, reducing their mobility and increasing the overall device resistance.
-
Interfacial Degradation Product Accumulation: The buildup of degradation products at interfaces can create an energy barrier to charge injection or transport, leading to a higher required voltage.[1]
-
Morphological Changes: While many triazine derivatives are thermally stable, morphological changes in the thin films, such as crystallization or delamination, can occur over time, leading to poor electrical contact between layers and increased resistance.
Troubleshooting Steps:
-
Analyze J-V-L Characteristics: Carefully monitor the current density-voltage-luminance (J-V-L) characteristics over the device's lifetime. A significant shift in the voltage required to achieve a certain current density is a clear indicator of increased resistance.
-
Employ Advanced Characterization: Techniques like transient electroluminescence can help to identify the formation of electron or hole traps.[5][6]
-
Examine Film Morphology: Use techniques like Atomic Force Microscopy (AFM) to examine the surface morphology of the triazine-based films before and after device operation to check for any significant changes.
Frequently Asked Questions (FAQs)
Q1: Are triazine-based materials thermally stable?
A1: Yes, triazine derivatives generally exhibit high thermal stability.[7] Many triazine-based compounds used in OLEDs have decomposition temperatures (Td, corresponding to 5% weight loss) well above 300°C, and some even exceed 400°C. This inherent thermal stability makes them suitable for the vacuum deposition processes used in OLED fabrication and contributes to the operational stability of the devices. However, it is important to note that thermal degradation can still occur at elevated operating temperatures over long periods.
Q2: What are the primary chemical degradation pathways for triazine materials in OLEDs?
A2: While the triazine core is relatively stable, degradation can be initiated by high-energy excitons or polarons, particularly at interfaces.[4] Some potential chemical degradation pathways include:
-
Protonation: The pyridinic nitrogen atoms in the triazine ring can be protonated, which can alter the electronic structure and properties of the material.
-
Side-Group Reactions: Degradation may occur at the substituent groups attached to the triazine core rather than the ring itself. For example, oxygen loss from peripheral groups has been observed as a degradation pathway in some OLED materials.[8]
-
Formation of Adducts: In some cases, degradation byproducts can include the formation of adducts where fragments of one molecule attach to another. For example, a carbazole group adduct to a host material has been identified in degraded OLEDs.[9]
Q3: How can I experimentally identify the degradation products of triazine materials in my OLEDs?
A3: Several advanced analytical techniques can be employed to identify degradation products:
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This is a powerful technique for depth profiling of OLED devices.[10] By sputtering away layers of the device, ToF-SIMS can provide mass spectra at different depths, allowing for the identification of chemical species and their location within the device stack. This is particularly useful for identifying interfacial degradation products.[1][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile or semi-volatile degradation products from a disassembled and extracted OLED device.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in the chemical bonds of the triazine material after device operation, indicating chemical degradation.[13][14]
Q4: What is accelerated lifetime testing and how can I apply it to my triazine-based OLEDs?
A4: Accelerated lifetime testing is a method used to predict the long-term performance of OLEDs in a shorter amount of time by subjecting them to harsher conditions than normal operation.[15][16] Common acceleration factors include:
-
Increased Current Density: Operating the device at a higher current density than its intended use will accelerate degradation.
-
Elevated Temperature: Running the device in a heated environment (e.g., 60-85°C) can significantly speed up degradation processes.[17]
By measuring the device lifetime (e.g., LT50, the time it takes for the luminance to drop to 50% of its initial value) at several accelerated conditions, an empirical model can be developed to extrapolate the expected lifetime under normal operating conditions.
Quantitative Data on Triazine-Based OLED Performance and Stability
The following tables summarize reported performance and lifetime data for OLEDs incorporating triazine-based materials.
Table 1: Performance of OLEDs with Triazine-Based Materials
| Device Role of Triazine Material | Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Reference |
| Electron Transport Layer | - | Blue Fluorescent | 5.97 | 3.34 | 6450 | [10] |
| Emitting Layer (non-doped) | - | TH-2DPAC (blue TADF) | 15.8 | - | - | [18] |
| Bipolar Host | DPTPCz | Green Phosphorescent | 21.2 | - | >10000 | [19] |
| Bipolar Host | DPTPCz | Blue Phosphorescent | 14.4 | - | >10000 | [19] |
| Emitting Layer | mCP | Tri-2tCzPA-TRZ | - | 18.8 | 12580 | [10] |
Table 2: Lifetime Data for OLEDs with Triazine-Based Materials
| Device Type | Initial Luminance (cd/m²) | Lifetime Metric | Lifetime (hours) | Stress Conditions | Reference |
| Green TADF OLED | 1000 | LT50 | ~1470 | Constant Current | [4] |
| Blue Phosphorescent OLED | 1000 | LT70 | ~0.7 | Constant Current | [8] |
| Yellow TADF OLED | 100 | LT50 | 19,844 | Not specified | [20] |
Experimental Protocols
1. Accelerated Lifetime Testing Protocol
Objective: To determine the operational lifetime of a triazine-based OLED under accelerated stress conditions.
Methodology:
-
Device Encapsulation: Properly encapsulate the OLED devices to prevent degradation from ambient oxygen and moisture.
-
Initial Characterization: Measure the initial J-V-L characteristics and electroluminescence (EL) spectrum of the device at the desired operating current density (e.g., corresponding to an initial luminance of 1000 cd/m²).
-
Stress Application: Place the encapsulated device in a temperature-controlled chamber. Apply a constant DC current to the device.
-
Luminance Monitoring: Continuously monitor the luminance of the device over time using a photodetector.
-
Lifetime Determination: Record the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., 95% - LT95, 80% - LT80, 50% - LT50).
-
Repeat at Different Stress Levels: Repeat the experiment at different current densities and/or temperatures to build a lifetime model.
2. ToF-SIMS Analysis of Degraded OLEDs
Objective: To identify and locate chemical degradation products within a degraded triazine-based OLED.
Methodology:
-
Device Degradation: Operate an OLED device until a significant drop in performance is observed.
-
Sample Preparation: Carefully delaminate or cross-section the degraded OLED device to expose the layer stack.
-
ToF-SIMS Depth Profiling:
-
Use a dual-beam ToF-SIMS instrument with a low-energy sputtering beam (e.g., Ar gas cluster ion beam) to gently etch through the device layers and an analysis beam (e.g., Bi₃⁺) to generate secondary ions.[11]
-
Acquire mass spectra at incremental depths throughout the device stack.
-
-
Data Analysis:
-
Identify the mass-to-charge ratios (m/z) corresponding to the parent ions and characteristic fragments of the pristine triazine material and other organic layers.
-
Look for new m/z peaks in the degraded regions, particularly at the interfaces, that could correspond to degradation byproducts.
-
Generate depth profiles for these identified degradation products to visualize their location within the device.
-
For unambiguous identification, tandem MS (MS/MS) can be performed on the ions of interest to obtain their fragmentation patterns.[10][12]
-
Visualizations
Caption: Overview of degradation pathways in triazine-based OLEDs.
References
- 1. Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling | NPL Publications [eprintspublications.npl.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Case Studies | Analysis and Evaluation | Toray Research Center [toray-research.co.jp]
- 4. Frontiers | Identification of OLED Degradation Scenarios by Kinetic Monte Carlo Simulations of Lifetime Experiments [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Transient Degradation Behaviors of Organic Light-Emitting Diodes under Electrical Stress [mdpi.com]
- 7. oled-intermediates.com [oled-intermediates.com]
- 8. Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P‐116: Elucidation of OLED Degradation Mechanism Using Mass Spectrometry and Theoretical Analysis | Semantic Scholar [semanticscholar.org]
- 10. Case Studies | Analysis and Evaluation | Toray Research Center [toray-research.co.jp]
- 11. Spatially Resolved Functional Group Analysis of OLED Materials Using EELS and ToF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. toray-research.co.jp [toray-research.co.jp]
- 13. BET, thermal degradation, and FTIR spectras of triazine polyamine polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating OLED Burn-In Lifespan Using Accelerated Testing [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. A study on OLED device's accelerated lifetime test -Journal of the Korea Safety Management & Science | Korea Science [koreascience.kr]
- 18. Facile Generation of Thermally Activated Delayed Fluorescence and Fabrication of Highly Efficient Non-Doped OLEDs Based on Triazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing OLED Operational Lifetime with Triazine-Based ETLs
This technical support center provides researchers and scientists with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving triazine-based electron transport layers (ETLs) to improve the operational lifetime of Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, device fabrication, and testing of OLEDs incorporating triazine-based ETLs.
Device Performance Issues
Question: Why is the turn-on voltage of my OLED with a triazine-based ETL higher than expected?
Answer: A high turn-on voltage can stem from several factors:
-
Poor Energy Level Alignment: A significant energy barrier between the Lowest Unoccupied Molecular Orbital (LUMO) of the triazine ETL and the adjacent emissive layer or the work function of the cathode can impede electron injection. Ensure the LUMO level of your triazine derivative is well-matched with the preceding layer.
-
Suboptimal ETL Thickness: If the ETL is too thick, it can increase the driving voltage.[1][2] Conversely, if it's too thin, it may not effectively perform its function, leading to poor charge balance. It is crucial to optimize the thickness of the ETL.[2][3]
-
Low Electron Mobility: While triazine-based materials are known for high electron mobility, the specific molecular structure significantly influences this property.[4][5] A material with inherently lower mobility will result in a higher driving voltage.
-
Interface Contamination: Impurities at the interface between the ETL and other layers can create charge traps, hindering electron transport and increasing the required voltage. Ensure high-purity materials and a clean deposition environment.[6][7]
Question: My OLED device shows high efficiency initially, but it drops off rapidly (high efficiency roll-off). What is the cause?
Answer: High efficiency roll-off is often attributed to:
-
Charge Imbalance: An excess of either electrons or holes in the emissive layer can lead to non-radiative recombination pathways and quenching processes, which become more pronounced at higher current densities.[8] While triazine ETLs facilitate good electron transport, the overall charge balance with the hole transport layer (HTL) must be optimized.
-
Exciton Annihilation: At high brightness levels, a high concentration of excitons in the emissive layer can lead to bimolecular annihilation processes (e.g., triplet-triplet annihilation), which reduces efficiency.[9][10] Doping the ETL can help broaden the recombination zone, lowering the exciton density and mitigating this effect.[9]
-
Poor Thermal Stability: Materials with a low glass transition temperature (Tg) can undergo morphological changes at elevated operating temperatures, leading to device degradation and reduced efficiency.[11] Triazine derivatives with high Tg are desirable for stable device operation.[4][12]
Question: The operational lifetime of my device is short, despite using a triazine-based ETL. What are the potential failure mechanisms?
Answer: Short operational lifetime can be caused by several degradation mechanisms:
-
Intrinsic Material Instability: The inherent electrochemical stability of the organic materials is crucial. Reactive species or unstable molecular arrangements can lead to the formation of non-emissive species and charge traps over time.[13]
-
Interfacial Degradation: The interfaces between the organic layers are often the weakest points in an OLED. Delamination or chemical reactions at these interfaces can disrupt charge transport and lead to device failure.[14]
-
Morphological Instability: Organic films can crystallize or undergo other morphological changes during operation, especially if their glass transition temperature (Tg) is low.[11][14] This alters the charge transport pathways and can create shorts or dark spots.
-
Extrinsic Factors: Exposure to moisture and oxygen is a primary cause of rapid degradation.[13][14] Proper encapsulation is critical to prevent the oxidation of the cathode and degradation of the organic layers.[15]
Material Synthesis and Characterization Issues
Question: I am synthesizing a new triazine derivative, but the purity is low. How can I improve it?
Answer: Achieving high purity is critical for OLED materials.[6] Consider the following:
-
Reaction Conditions: Ensure your reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.
-
Purification Methods: Standard purification for these materials often involves column chromatography followed by recrystallization or sublimation.[16][17] Temperature gradient sublimation is a highly effective method for achieving the purity required for electronic devices.
-
Characterization: Use a combination of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis to confirm the structure and purity of your compound.[18][19]
Question: My triazine-based ETL material has poor solubility, making it difficult to process. What can I do?
Answer: Poor solubility can be addressed by modifying the molecular structure. Introducing bulky, non-planar, or flexible alkyl side groups to the triazine core can disrupt intermolecular packing and improve solubility in common organic solvents, which is particularly important for solution-processed devices.[17][20]
Frequently Asked Questions (FAQs)
Q1: What makes triazine-based materials suitable for use as ETLs in OLEDs?
A1: Triazine-based materials possess several key properties that make them excellent ETLs:
-
Electron-Deficient Nature: The triazine ring is inherently electron-deficient due to the presence of three nitrogen atoms. This facilitates efficient injection and transport of electrons.[21]
-
High Electron Mobility: Many triazine derivatives exhibit high electron mobility (often > 10⁻⁴ cm² V⁻¹ s⁻¹), which allows for lower driving voltages and higher power efficiency.[5][22]
-
Tunable Electronic Properties: The LUMO and HOMO energy levels can be tuned by modifying the substituent groups on the triazine core. This allows for precise energy level alignment with other layers in the OLED stack to optimize charge injection and confinement.[23][24]
-
High Thermal Stability: Triazine compounds often have high glass transition temperatures (Tg), which contributes to the morphological stability and operational longevity of the OLED device.[4][20]
Q2: How does the thickness of the triazine ETL affect OLED performance and lifetime?
A2: The ETL thickness is a critical parameter that must be optimized.
-
Performance: Varying the ETL thickness affects the driving voltage and the optical interference within the device, which can alter the light outcoupling efficiency and even the emission color.[1][3] An optimized thickness ensures balanced charge recombination within the emissive layer.[2]
-
Lifetime: A properly optimized ETL thickness helps to confine the recombination zone within the emissive layer, preventing excitons from reaching the cathode where they would be quenched. This confinement is crucial for achieving a long operational lifetime. An ETL that is too thin may fail to block holes effectively, leading to degradation.
Q3: What are the key characterization techniques for evaluating a new triazine-based ETL material?
A3: A comprehensive evaluation involves several techniques:
-
Structural and Thermal Analysis: NMR, Mass Spectrometry, and Elemental Analysis are used to confirm the chemical structure.[18] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature (Td) and glass transition temperature (Tg), respectively, which indicate thermal stability.[20][25]
-
Photophysical and Electrochemical Properties: UV-Vis spectroscopy and photoluminescence spectroscopy are used to determine the optical bandgap. Cyclic Voltammetry (CV) is used to estimate the HOMO and LUMO energy levels.[20]
-
Electron Mobility: The electron mobility is often measured using the time-of-flight (TOF) method or by fabricating electron-only devices.[22]
Q4: Can triazine-based materials be used in solution-processed OLEDs?
A4: Yes, triazine-based materials can be designed for solution processing. By incorporating appropriate side groups to enhance solubility in common organic solvents, these materials can be deposited via techniques like spin coating, making them suitable for lower-cost and large-area OLED fabrication.[20]
Quantitative Data Presentation
The following tables summarize the performance of various triazine-based ETL materials reported in the literature.
Table 1: Properties of Selected Triazine-Based ETL Materials
| Material Name | LUMO Level (eV) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Glass Transition Temp. (Tg) (°C) | Reference(s) |
| T2T | - | > 1 x 10⁻⁴ | - | [22] |
| T3T | - | > 1 x 10⁻⁴ | - | [22] |
| TST | - | > 1 x 10⁻⁴ | - | [22] |
| BTB | - | ~7.2 x 10⁻⁴ | - | [5] |
| pPBIPO | -2.87 | 1.67 x 10⁻⁴ | 81 | [20] |
| mBPBIPO | -2.82 | 2.15 x 10⁻⁴ | 110 | [20] |
| TRZ-1SO₂ | -3.38 | - | - | [23] |
| TRZ-2SO₂ | -3.58 | - | - | [23] |
| TRZ-3SO₂ | -3.74 | - | - | [23] |
| CN-T2T | - | - | - | [2] |
Table 2: Performance of OLEDs Incorporating Triazine-Based ETLs
| ETL Material | Host Material | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm W⁻¹) | Operational Lifetime (LT₅₀ at L₀) (hours @ cd/m²) | Reference(s) |
| T2T | (PPy)₂Ir(acac) | 17.5 | 59.0 | - | [22] |
| T3T | (PPy)₂Ir(acac) | 14.4 | 50.6 | - | [22] |
| Liq-doped ETL | tetra-Pt-S | - | - | 1945 @ 1000 | [9] |
| CN-T2T (50nm) | Perovskite | 18.01 | - | - | [2] |
| PPPIC-co-PPDPT (9:1) | Bipolar Polymer | 11.19 | - | - | [24][26] |
Experimental Protocols
Protocol 1: General Synthesis of a Tri-substituted 1,3,5-Triazine Derivative
This protocol describes a typical nucleophilic aromatic substitution reaction to synthesize a triazine-based material.
-
Preparation: Dissolve cyanuric chloride (1 equivalent) in a dry, high-boiling point solvent (e.g., dioxane or toluene) in a reaction flask under an inert argon atmosphere.[17]
-
Reagent Addition: Add the desired aromatic amine or other nucleophile (3.1 equivalents) and a base (e.g., K₃PO₄ or NaH) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (typically >100 °C) and maintain for 24-72 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel.[16]
-
Final Purification: For high-purity material required for OLEDs, perform recrystallization from a suitable solvent system or use temperature gradient sublimation.
-
Characterization: Confirm the final structure and purity using NMR, MS, and elemental analysis.[18][19]
Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol outlines the steps for fabricating a standard OLED device in a vacuum thermal evaporation system.[27]
-
Substrate Cleaning: Clean pre-patterned Indium Tin Oxide (ITO) glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma immediately before loading into the evaporation chamber.[28]
-
Hole Injection/Transport Layers: Load the cleaned ITO substrate into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit the Hole Injection Layer (HIL) and the Hole Transport Layer (HTL) at a controlled deposition rate (e.g., 1-2 Å/s).[29]
-
Emissive Layer: Deposit the emissive layer (EML), which typically consists of a host material doped with an emissive guest molecule. Co-evaporation from two separate sources is used to control the doping concentration.
-
Electron Transport Layer (ETL): Deposit the triazine-based ETL onto the emissive layer. The thickness should be carefully controlled based on prior optimization experiments (typically 20-60 nm).[2]
-
Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of an electron injection material like Lithium Fluoride (LiF) or 8-hydroxyquinolinolato-lithium (Liq).[27][30]
-
Cathode Deposition: Deposit the metal cathode (e.g., Aluminum or a Mg:Ag alloy) through a shadow mask to define the active area of the pixels.
-
Encapsulation: Immediately transfer the completed device to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air. Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.[27][28]
Protocol 3: Measurement of OLED Operational Lifetime
-
Setup: Place the encapsulated OLED device in a testing chamber with controlled temperature. Connect the device to a source measure unit (SMU).
-
Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics of the device.
-
Lifetime Test: Drive the device at a constant DC current density corresponding to a specific initial luminance (e.g., 1000 cd/m²).[9]
-
Data Logging: Continuously monitor and record the luminance and voltage of the device over time.
-
Analysis: The operational lifetime is typically defined as the time it takes for the luminance to decay to a certain percentage of its initial value. LT₅₀ is the time to reach 50% of the initial luminance, and LT₉₅ is the time to reach 95%.[8] Plot the normalized luminance versus time to determine the lifetime.
Visualizations
Caption: Basic multilayer structure of an OLED incorporating a triazine-based ETL.
Caption: Experimental workflow for OLED fabrication and lifetime testing.
Caption: Key ETL properties influencing OLED operational lifetime.
References
- 1. Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applications [mdpi.com]
- 2. Optimization of a triazine-based acceptor (CN-T2T) as the electron transport layer for highly efficient near-infrared perovskite light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved Efficiency Roll-Off and Operational Lifetime of Organic Light-Emitting Diodes with a Tetradentate Platinum(II) Complex by Using an n-Doped Electron-Transporting Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- 23. Novel triazine derivatives with deep LUMO energy levels as the electron-accepting components of exciplexes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. media.neliti.com [media.neliti.com]
- 28. ossila.com [ossila.com]
- 29. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 30. A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the thermal stability of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding strategies to enhance the thermal stability of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of this compound?
The thermal stability of this compound is primarily influenced by the inherent stability of the 1,3,5-triazine core and the nature of its substituents. The triazine ring itself is a very stable heterocyclic compound.[1][2] Key factors include:
-
Substituent Effects: The electronic properties and steric bulk of the substituent groups on the triazine ring play a crucial role. The presence of the two phenyl groups and one 2-bromophenyl group contributes to the molecule's overall thermal robustness, a desirable characteristic for applications like Organic Light-Emitting Diodes (OLEDs).[3][4]
-
Intermolecular Interactions: In the solid state, intermolecular forces such as π-π stacking between the aromatic rings can influence thermal stability.
-
Purity of the Sample: Impurities from the synthesis process can act as catalysts for thermal decomposition, lowering the observed decomposition temperature.
Q2: My compound is showing lower than expected thermal stability. What are some potential causes and troubleshooting steps?
Lower than expected thermal stability can stem from several issues during synthesis and purification.
-
Residual Solvents or Reagents: Incomplete removal of solvents or unreacted starting materials from the synthesis can lead to premature decomposition.
-
Troubleshooting: Ensure the product is thoroughly dried under a high vacuum and at an appropriate temperature. Recrystallization from a suitable solvent system can help remove impurities.
-
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different thermal stabilities.
-
Troubleshooting: Analyze the sample using techniques like Differential Scanning Calorimetry (DSC) to check for multiple melting points or phase transitions that might indicate polymorphism.[5]
-
-
Atmosphere during Analysis: The atmosphere in which the thermal analysis is conducted (e.g., inert like nitrogen, or oxidative like air) can significantly affect the decomposition pathway and temperature.
Q3: What chemical modification strategies can be employed to enhance the thermal stability of this triazine derivative?
Enhancing thermal stability often involves modifying the substituents on the triazine ring or the attached phenyl groups.
-
Introducing Electron-Withdrawing or -Donating Groups: The electronic nature of substituents on the phenyl rings can impact stability. For some triazine systems, introducing electron-donating groups has been shown to increase thermal stability.[6] However, the effect can be system-dependent.
-
Increasing Molecular Weight and Rigidity: Generally, a higher molecular weight corresponds to greater thermal stability.[2] Introducing bulky, rigid groups can increase the energy required for decomposition.
-
Halogen Substitution: The position and type of halogen substituent can influence thermal stability. For instance, in a study of annelated triazinones, a chlorine substituent in the para position resulted in the highest thermal stability, while a chloro group in the ortho position led to lower stability.[5] This suggests that the ortho position of the bromine in your compound might be a factor to consider for modification.
-
Polymerization/Cross-linking: For material applications, incorporating the triazine unit into a polymer backbone can dramatically increase thermal stability. The thermal degradation of some triazines can lead to the formation of high molecular weight, condensed structures.
Quantitative Data Summary
The thermal stability of substituted 1,3,5-triazine derivatives is highly dependent on the nature and position of the substituents. The following table summarizes decomposition temperature data for various triazine derivatives, illustrating these structure-stability relationships.
| Compound/Substituent | Decomposition Onset Tonset (°C) / Td5% (°C) | Char Residue (%) | Atmosphere | Reference |
| N2,N4,N6-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT) | 350 - 450 | High | N/A | [7] |
| N2,N4,N6-triphenyl-1,3,5-triazine-2,4,6-triamine (TAT) | 320 - 440 | Moderate | N/A | [7] |
| N2,N4,N6-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine (TBAT) | 330 - 440 | Moderate | N/A | [7] |
| N2,N4,N6-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine (TCAT) | 240 - 340 | Low | N/A | [7] |
| 3-(4-chlorophenyl)-...-triazin-4(6H)-one (para-Cl derivative) | 301 | N/A | Nitrogen | [5] |
| 3-(2-chlorophenyl)-...-triazin-4(6H)-one (ortho-Cl derivative) | 201 | N/A | Nitrogen | [5] |
| 1,3,5-triazine-2,4,6-tricarboxamide derivative | ~200 | ~5 at 330°C | N/A | [8] |
Note: The data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
Protocol: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for assessing the thermal stability of this compound.
1. Objective: To determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (Td5%) for the triazine compound.
2. Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (or other inert gas)
-
Microbalance
-
Sample crucibles (e.g., alumina, platinum)[9]
-
This compound sample (high purity)
3. Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried, high-purity triazine sample into a clean, tared TGA crucible.[9]
-
Record the exact initial mass.
-
-
Instrument Setup:
-
Thermal Program:
-
Isothermal Hold (Optional): Heat the sample to a temperature just below the expected decomposition (e.g., 100°C) and hold for 10-20 minutes to remove any residual moisture or volatile impurities.
-
Dynamic Heating Ramp: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition (e.g., 800°C).[7]
-
Use a constant heating rate, typically 10°C/min.
-
-
Data Acquisition:
-
Record the sample mass as a function of temperature.
-
The output will be a TGA curve (thermogram) plotting percent weight loss versus temperature.[10]
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Identify the temperature at which 5% of the initial mass has been lost (Td5%).
-
Calculate the percentage of residual mass at the end of the experiment (char yield).
-
Visualizations
Experimental and Optimization Workflow
References
- 1. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijirt.org [ijirt.org]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties – Oriental Journal of Chemistry [orientjchem.org]
- 9. epfl.ch [epfl.ch]
- 10. m.youtube.com [m.youtube.com]
overcoming solubility issues of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine during processing
Welcome to the technical support center for 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common processing challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing incomplete dissolution of the compound in my chosen solvent. What could be the reason?
A2: Incomplete dissolution can be attributed to several factors:
-
Insufficient Solvent Volume: The concentration of the compound may be exceeding its solubility limit in the chosen solvent at the given temperature.
-
Low Temperature: The solubility of most organic compounds, including this triazine derivative, is temperature-dependent. Processing at ambient temperature might not be sufficient for complete dissolution.
-
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound.
-
Purity of the Compound: Impurities present in the material can sometimes affect its solubility characteristics.
Q3: Are there any recommended solvent systems for processing this compound?
A3: While specific data is limited, for processing similar 2,4,6-triphenyl-1,3,5-triazine derivatives, solvent systems such as toluene/ethanol/water or dimethylformamide (DMF) have been used in synthetic procedures, often with heating.[1][2] For dissolution and processing, a good starting point would be to test solvents like chloroform, dichloromethane, toluene, or DMF, potentially with gentle heating.
Q4: Can I use a co-solvent system to improve solubility?
A4: Yes, using a co-solvent system is a common and effective strategy to enhance the solubility of poorly soluble compounds.[3] This involves using a mixture of a "good" solvent in which the compound is more soluble, and a "poor" solvent. The optimal ratio of the co-solvents needs to be determined experimentally. For this compound, a mixture of a good solvent like chloroform or toluene with a more polar co-solvent might be effective.
Troubleshooting Guide
This section provides a systematic approach to troubleshoot and overcome solubility issues encountered during the processing of this compound.
Issue 1: The compound does not dissolve completely at room temperature.
| Potential Cause | Suggested Solution |
| Insufficient Solvent | Increase the volume of the solvent incrementally until the compound dissolves. |
| Low Temperature | Gently heat the mixture while stirring. Monitor the temperature to avoid any potential degradation. |
| Incorrect Solvent | Refer to the Solvent Selection Table below and test alternative solvents with different polarities. |
Issue 2: The compound precipitates out of solution upon cooling.
| Potential Cause | Suggested Solution |
| Supersaturation | This is a common phenomenon during crystallization. Controlled cooling can lead to the formation of desired crystals. If precipitation is undesirable for the processing step, maintain the temperature of the solution. |
| Solvent Evaporation | Minimize solvent evaporation by using a sealed or covered vessel. |
| Change in Solvent Composition | If using a co-solvent system, ensure the ratio remains consistent. |
Issue 3: The compound "oils out" instead of dissolving or crystallizing.
| Potential Cause | Suggested Solution |
| High Solute Concentration | Dilute the solution with more of the "good" solvent. |
| Rapid Temperature Change | Allow the solution to cool more slowly to encourage crystal formation over oiling out. |
| Impurities Present | Consider purifying a small sample of the material to see if this resolves the issue. |
Data Presentation
Table 1: Suggested Initial Solvents for Solubility Screening
| Solvent Class | Examples | Expected Solubility | Notes |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Good | Heating may be required. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Good | Often effective at room temperature. Note: Chloroform was used in a reported synthesis of a similar compound.[4] |
| Polar Aprotic Solvents | DMF, DMSO | Moderate to Good | May require heating. DMF has been used in the synthesis of related compounds.[1] |
| Ethers | Tetrahydrofuran (THF) | Moderate | |
| Ketones | Acetone | Low to Moderate | |
| Alcohols | Methanol, Ethanol | Poor | Generally not recommended as primary solvents. |
| Water | Insoluble |
Note: This table is based on the general characteristics of aromatic, heterocyclic compounds and not on specific experimental data for this compound.
Experimental Protocols
Protocol 1: General Method for Enhancing Solubility using Co-solvents and Heat
-
Initial Dissolution: In a suitable flask, add the desired amount of this compound.
-
Solvent Addition: Start by adding a minimal amount of a "good" solvent (e.g., chloroform or toluene) in which the compound is expected to have higher solubility.
-
Heating: Gently heat the mixture on a hot plate with stirring. Increase the temperature gradually, for example, in 10°C increments, up to the boiling point of the solvent if necessary.
-
Co-solvent Addition: If the compound is not fully dissolved, add a co-solvent in small portions. The choice of co-solvent will depend on the downstream application.
-
Observation: Observe for complete dissolution. If the compound dissolves, it can then be used in the subsequent processing step.
-
Cooling (if for crystallization): If the goal is crystallization, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Mandatory Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for enhancing solubility.
References
minimizing impurities in 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine for high-purity applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis and purification of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine for high-purity applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential major impurities?
A1: The most prevalent synthetic method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with 2-bromophenylboronic acid in the presence of a palladium catalyst and a base.
Potential major impurities include:
-
Homocoupling products: Biphenyl (from the coupling of two phenyl groups) and 2,2'-dibromobiphenyl (from the coupling of two 2-bromophenyl groups).
-
Protodeboronation product: Bromobenzene, formed by the replacement of the boronic acid group with a hydrogen atom.
-
Starting materials: Unreacted 2-chloro-4,6-diphenyl-1,3,5-triazine and 2-bromophenylboronic acid.
-
Triphenyl-1,3,5-triazine: Formed if the starting material contains unchlorinated triphenyltriazine or through a side reaction.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: For comprehensive purity assessment, a combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying impurities due to its high resolution and sensitivity.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying the structure of the main product and any significant impurities. Mass Spectrometry (MS), often coupled with chromatography (LC-MS), provides molecular weight information that is crucial for identifying unknown impurities.[2]
Q3: What are the key parameters to control during the Suzuki-Miyaura coupling to minimize impurity formation?
A3: To minimize impurities, careful control of the following reaction parameters is crucial:
-
Catalyst and Ligand Choice: Electron-rich and sterically hindered phosphine ligands can improve reaction efficiency and reduce side reactions.
-
Base Selection: The choice of base (e.g., potassium carbonate, cesium carbonate) and its concentration can significantly impact the reaction outcome.
-
Solvent System: The solvent system, often a mixture of an organic solvent (like toluene or dioxane) and water, should be optimized for solubility of all reactants.
-
Reaction Temperature: The temperature should be high enough to drive the reaction to completion but not so high as to promote significant side reactions or catalyst degradation.
-
Inert Atmosphere: Strict anaerobic conditions are necessary to prevent oxidative side reactions and catalyst deactivation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inefficient Catalysis | * Increase the catalyst loading (e.g., from 1 mol% to 3 mol%).* Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).* Use a more electron-rich and sterically bulky ligand. |
| Poor Solubility of Reactants | * Optimize the solvent system. A mixture of toluene/ethanol/water or dioxane/water is often effective.* Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Incomplete Reaction | * Increase the reaction time.* Increase the reaction temperature in small increments (e.g., 5-10 °C).* Ensure the base is of high quality and used in sufficient excess (typically 2-3 equivalents). |
| Catalyst Deactivation | * Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).* Use degassed solvents. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Potential Cause | Mitigation Strategy |
| Homocoupling Products | Excess catalyst or prolonged reaction times at high temperatures. | * Reduce catalyst loading.* Lower the reaction temperature.* Monitor the reaction progress by TLC or HPLC and stop when the starting material is consumed. |
| Protodeboronation Product | Presence of water or acidic protons; prolonged reaction time. | * Use anhydrous solvents.* Ensure the base is strong enough to neutralize any acidic species.* Minimize reaction time. |
| Unreacted Starting Materials | Incomplete reaction. | * See "Issue 1: Low Yield of the Desired Product". |
| Triphenyl-1,3,5-triazine | Impurity in the starting 2-chloro-4,6-diphenyl-1,3,5-triazine. | * Ensure the purity of the starting materials before use. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction flask, add 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq.), 2-bromophenylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.).
-
Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add degassed solvent (e.g., a 4:1 mixture of toluene and ethanol) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 2.5 eq.).
-
Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Purification Protocol: Recrystallization
-
Dissolve the crude or column-purified product in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
| Parameter | Suzuki-Miyaura Coupling | Column Chromatography | Recrystallization |
| Typical Reactants/Solvents | 2-chloro-4,6-diphenyl-1,3,5-triazine, 2-bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/Water | Silica gel, Hexane, Ethyl Acetate | Ethanol, Isopropanol, Ethyl Acetate/Hexane |
| Typical Yield | 70-90% (crude) | 60-80% (purified) | >90% recovery of pure product |
| Achievable Purity | - | >98% | >99.5% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Reducing Efficiency Roll-Off in PhOLEDs with Triazine Host Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazine-based host materials to reduce efficiency roll-off in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).
Frequently Asked Questions (FAQs)
Q1: What are triazine-based host materials and why are they used in PhOLEDs?
A1: Triazine-based host materials are organic compounds containing a 1,3,5-triazine ring as a core structural motif. This electron-deficient ring system imparts excellent electron-transporting properties. In PhOLEDs, these materials are often combined with electron-donating units (like carbazole) to create bipolar hosts. Bipolar hosts facilitate balanced injection and transport of both holes and electrons within the emissive layer, which is crucial for achieving high efficiency. Furthermore, their rigid structure often leads to high triplet energies, which is a key requirement for hosting high-energy (i.e., blue) phosphorescent emitters and preventing back-energy transfer.
Q2: What is efficiency roll-off in PhOLEDs?
A2: Efficiency roll-off is the phenomenon where the external quantum efficiency (EQE) of a PhOLED decreases as the brightness (luminance) or current density increases.[1] This is a significant challenge in PhOLEDs, particularly for high-brightness applications like solid-state lighting and displays.[1]
Q3: What are the primary causes of efficiency roll-off in PhOLEDs with triazine hosts?
A3: The primary causes of efficiency roll-off are generally attributed to two main quenching mechanisms that become more pronounced at high current densities:
-
Triplet-Triplet Annihilation (TTA): When two triplet excitons interact, one or both can be annihilated through non-radiative decay, reducing the number of excitons that contribute to light emission.[2][3]
-
Triplet-Polaron Quenching (TPQ): A triplet exciton can be quenched by a charge carrier (polaron), leading to non-radiative recombination.[2][3] Studies suggest that TPQ is often the primary cause of efficiency roll-off in PhOLEDs.[2]
Imbalanced charge transport within the emissive layer, often a consequence of suboptimal host material properties or device architecture, can exacerbate these quenching processes by leading to an accumulation of excitons and polarons.
Q4: How do triazine-based host materials help in reducing efficiency roll-off?
A4: Triazine-based host materials can help reduce efficiency roll-off in several ways:
-
Balanced Charge Transport: By creating bipolar host materials that combine electron-transporting triazine units with hole-transporting moieties, a more balanced injection and transport of charges can be achieved. This broadens the recombination zone within the emissive layer, reducing the local concentration of excitons and polarons, thereby suppressing TTA and TPQ.[4]
-
High Triplet Energy: Triazine hosts can be designed to have high triplet energies, which effectively confines the triplet excitons on the phosphorescent guest molecules, preventing energy loss.[5]
-
Good Thermal Stability: Many triazine derivatives exhibit high thermal stability, which is crucial for device longevity and consistent performance, especially at high brightness levels where Joule heating can be significant.
Troubleshooting Guide
Problem: My PhOLED with a triazine-based host exhibits significant efficiency roll-off.
Here are potential causes and troubleshooting steps to identify and address the issue:
| Potential Cause | Troubleshooting/Verification Steps | Proposed Solutions |
| 1. Impure Host Material | - Perform purification of the synthesized triazine host material using techniques like temperature-gradient vacuum sublimation or column chromatography.[6] - Characterize the purity using techniques like NMR, mass spectrometry, and HPLC. | - Ensure the final purity of the host material is as high as possible before device fabrication. Residual impurities can act as charge traps or quenching sites. |
| 2. Imbalanced Charge Transport | - Fabricate and test hole-only and electron-only devices to evaluate the charge transport characteristics of your triazine host. - Analyze the current density-voltage (J-V) characteristics of your PhOLED. A steep increase in current without a proportional increase in luminance can indicate charge imbalance. | - Modify the molecular structure of the triazine host to tune its charge transport properties. For example, incorporating stronger or weaker electron-donating units. - Use a mixed-host system by blending your triazine host with a hole-transporting or electron-transporting material to achieve better charge balance. |
| 3. Suboptimal Device Architecture | - Systematically vary the thickness of the emissive layer (EML) and charge transport layers. - Introduce an electron-blocking layer (EBL) or a hole-blocking layer (HBL) to confine charge carriers within the EML. | - Optimize the layer thicknesses to ensure a balanced charge flux into the EML. - Utilize a double-emissive-layer (D-EML) structure with two different host materials to broaden the recombination zone and reduce exciton concentration.[3][7] |
| 4. Inconsistent Thin Film Morphology | - Use Atomic Force Microscopy (AFM) to examine the surface morphology of the deposited organic layers. Rough surfaces can lead to short circuits or non-uniform current injection. | - Optimize the deposition rate during vacuum thermal evaporation. Slower deposition rates can sometimes lead to more ordered film morphology and improved stability.[8] - Ensure proper substrate cleaning to promote uniform film growth.[9] |
| 5. High Dopant Concentration | - Fabricate a series of devices with varying concentrations of the phosphorescent dopant. | - Reduce the dopant concentration. While a higher concentration can increase the probability of charge trapping and emission, it can also lead to concentration quenching and increased TTA. |
| 6. Environmental Contamination | - Review your glovebox and vacuum chamber protocols. Ensure that oxygen and moisture levels are kept to a minimum (<1 ppm).[10] | - Handle all organic materials and fabricate devices in a controlled inert environment (e.g., a nitrogen-filled glovebox).[10][11] - Ensure proper encapsulation of the final device to prevent degradation from atmospheric exposure.[9] |
Quantitative Data Presentation
The following tables summarize the performance of PhOLEDs utilizing various triazine-based host materials, extracted from the literature.
Table 1: Performance of Green PhOLEDs with Triazine-based Host Materials
| Host Material | Dopant | Max. EQE (%) | EQE at 1000 cd/m² (%) | Efficiency Roll-off | Reference |
| BTTC | Ir(ppy)₃ | 21.9 | Not Reported | Low | [10][12] |
| DPTPCz | Ir(ppy)₃ | 21.2 | 20.0 (at 10,000 cd/m²) | Extremely Low | [4] |
Table 2: Performance of Blue PhOLEDs with Triazine-based Host Materials
| Host Material | Dopant | Max. EQE (%) | EQE at 1000 cd/m² (%) | Efficiency Roll-off | Reference |
| TrzmPCz | Not Specified | High Triplet Energy | Not Reported | Not Reported | [11] |
| DPTPCz | FIrpic | 14.4 | 11.9 (at 10,000 cd/m²) | Low | [4] |
| MBPTRZ | FIrpic | 7.0 | Not Reported | Not Reported | [5] |
Experimental Protocols
Protocol 1: General Synthesis of a Bipolar Triazine-Carbazole Host Material
This protocol provides a general synthetic route. Specific reaction conditions (temperature, time, solvents, and catalysts) will need to be optimized for specific target molecules.
-
Synthesis of the Carbazole Moiety:
-
Start with a commercially available carbazole derivative, for example, one with a reactive site for subsequent coupling reactions (e.g., a bromo-substituted carbazole).
-
-
Synthesis of the Triazine Core:
-
Begin with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a common precursor for triazine derivatives.
-
Perform nucleophilic aromatic substitution reactions with appropriate aromatic groups (e.g., phenyl groups) to create a diphenyl-triazine core with one remaining chlorine atom.
-
-
Coupling Reaction:
-
Couple the carbazole moiety with the triazine core via a suitable cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination reaction. This step links the hole-transporting carbazole unit with the electron-transporting triazine unit.
-
-
Purification:
-
The crude product is purified through column chromatography followed by recrystallization or temperature-gradient vacuum sublimation to achieve the high purity required for OLED devices.
-
Protocol 2: PhOLED Fabrication by Vacuum Thermal Evaporation
This protocol outlines the steps for fabricating a multilayer PhOLED in a high-vacuum thermal evaporation system, typically integrated with a glovebox.
-
Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.[9]
-
-
Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum chamber (<10⁻⁶ Torr).
-
Deposit the organic and metal layers sequentially by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer are monitored in situ using a quartz crystal microbalance.
-
A typical device structure would be:
-
ITO (Anode)
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): Co-evaporation of the triazine host material and the phosphorescent dopant at a specific ratio.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Cathode (e.g., LiF/Al)
-
-
-
Encapsulation:
-
After deposition, transfer the devices into a nitrogen-filled glovebox without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.[9]
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and luminous efficiency as a function of current density and luminance to evaluate the efficiency roll-off.
-
Visualizations
References
- 1. OLED - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. The Process of Making OLED Devices in the Glove Box [etelux-glovebox.com]
- 10. mbraun.com [mbraun.com]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine and TPBi as Host Materials in Organic Light-Emitting Diodes
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the selection of appropriate host materials is paramount for the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). An effective host material must exhibit high thermal stability, a suitable triplet energy level for efficient energy transfer to the guest emitter, and balanced charge transport properties. This guide provides a detailed comparative analysis of two pertinent host materials: 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, a promising triazine-based compound, and 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi), a widely utilized benchmark material.
Molecular Structures
To visualize the chemical structures of the two host materials, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Molecular structure of TPBi.
Physicochemical and Optoelectronic Properties
The performance of a host material in an OLED is dictated by its intrinsic properties. Below is a comparative summary of the key thermal and photophysical characteristics of this compound and TPBi. It is important to note that while extensive experimental data is available for TPBi, specific experimental values for this compound are not widely reported in the literature. Therefore, some properties for the triazine derivative are inferred from closely related compounds.
| Property | This compound | TPBi (1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene) |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | Not reported (Related donor-substituted triazines: up to 170°C[1]) | ~124°C[2] |
| Decomposition Temp. (Td) | High (expected due to triazine core) | > 400°C |
| Photophysical Properties | ||
| Highest Occupied MO (HOMO) | Not reported | ~ -6.2 eV[3][4] |
| Lowest Unoccupied MO (LUMO) | Not reported | ~ -2.7 eV[3][4] |
| Triplet Energy (ET) | Not reported (Related triazine hosts: 2.70 - 2.96 eV[1][5]) | High (suitable for blue phosphorescence)[6][7] |
| Photoluminescence (PL) Peak | Not reported | ~370 - 390 nm[8] |
| Photoluminescence Quantum Yield (PLQY) | Not reported (Related triazine fluorophores: up to 78%[9][10]) | Not widely reported |
| Other Properties | ||
| Molecular Formula | C21H14BrN3 | C45H30N6 |
| Molecular Weight | 388.26 g/mol [11] | 654.76 g/mol |
Performance in OLED Devices
TPBi is a well-established material in OLEDs, often used as an electron transport layer (ETL) or a host in the emissive layer. Its performance provides a benchmark for newer materials. While specific device data for this compound as a host is scarce, the performance of related triazine-based hosts suggests its potential.
| Device Metric | OLEDs with this compound Host | OLEDs with TPBi Host/ETL |
| External Quantum Efficiency (EQE) | Not reported (Related triazine hosts: up to 20.1% for blue PhOLEDs[5][12]) | In a green OLED, replacing TPBi as the ETL with a higher mobility material increased the power efficiency from 23 to 32 lm/W, indicating good baseline performance.[2] Perovskite LEDs with a TPBi interlayer achieved a maximum EQE of 9.9%.[13] |
| Current Efficiency | Not reported (Related triazine hosts: up to 18.8 cd/A)[12] | In red OLEDs, a device with a TPBi ETL showed lower efficiency compared to devices with other ETLs, which was attributed to imbalanced charge transport.[14] |
| Power Efficiency | Not reported | A green phosphorescent OLED with a triazine-based host and TPBi as the ETL achieved a high power efficiency of 59.0 lm/W.[9] |
| Lifetime (Operational Stability) | Not reported | In a green OLED, replacing TPBi (Tg ~124°C) with a material with a higher Tg (181°C) as the ETL increased the device lifetime, highlighting the importance of thermal stability.[2] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound starts from cyanuric chloride and involves sequential substitution reactions. A general three-step process is outlined below.
Caption: Proposed synthetic workflow for the target triazine compound.
Step 1: Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine [15]
-
In a reaction flask, dissolve cyanuric chloride and phenylboronic acid in a suitable solvent such as tetrahydrofuran.
-
Add a palladium catalyst, for example, Ni(pcy3)2Cl2, and a base like potassium carbonate.
-
Heat the mixture to reflux (around 70°C) and stir for approximately 12 hours.
-
After cooling, quench the reaction with water.
-
Extract the product and purify it, for instance, by filtration and washing to obtain 2-chloro-4,6-diphenyl-1,3,5-triazine.
Step 2: Synthesis of this compound [16]
-
In a nitrogen-purged flask, dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine and 2-bromophenylboronic acid in a solvent mixture (e.g., THF and water).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., saturated aqueous potassium carbonate).
-
Heat the reaction mixture to reflux for several hours.
-
Upon completion, cool the mixture, extract the organic phase, and remove the solvent.
-
Purify the crude product by column chromatography to yield the final product.
General Protocol for OLED Fabrication by Vacuum Thermal Evaporation
The fabrication of OLEDs is a multi-step process typically carried out in a high-vacuum environment to prevent contamination.[17][18]
Caption: A typical workflow for fabricating a multi-layer OLED device.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and UV-ozone treatment.
-
Deposition of Organic Layers: The organic layers are deposited onto the ITO substrate in a high-vacuum chamber (typically < 10-6 Torr). The materials are placed in crucibles and heated until they sublime, depositing as a thin film on the substrate. The deposition rate and thickness are monitored using a quartz crystal microbalance.
-
Deposition of the Cathode: A metal cathode (e.g., LiF/Al) is deposited on top of the organic layers through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.
Energy Level Diagram and Device Architecture
The relative energy levels of the different layers in an OLED are crucial for efficient charge injection, transport, and recombination. The diagram below illustrates a typical energy level structure for a phosphorescent OLED using either of the discussed host materials.
Caption: Energy level alignment in a typical multi-layer OLED structure.
Concluding Remarks
TPBi is a well-characterized and versatile material that serves as a reliable standard for host and electron transport layers in OLEDs. Its balanced properties make it suitable for a wide range of applications, although its performance can sometimes be surpassed by more specialized materials.
This compound represents a promising, albeit less studied, alternative. The triazine core is known to impart high thermal stability and a high triplet energy, which are desirable characteristics for a host material, particularly for blue phosphorescent emitters. The introduction of a bromophenyl group is expected to modulate the electronic properties favorably for charge transport. However, the lack of comprehensive experimental data necessitates further research to fully evaluate its potential and to directly compare its performance against established materials like TPBi. Future studies should focus on the detailed characterization of its thermal and photophysical properties, as well as its performance in optimized OLED device structures.
References
- 1. researchgate.net [researchgate.net]
- 2. Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00974A [pubs.rsc.org]
- 3. White Organic Light-Emitting Diodes from Single-Component Nonconjugated Polymers by Combining Monomer Emission with Electromer Emission | MDPI [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the performance of perovskite light-emitting devices through 1,3,5-tris(2- N -phenylbenzimidazolyl)benzene interlayer incorporation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05409J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 15. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 16. opeetv.store [opeetv.store]
- 17. iipseries.org [iipseries.org]
- 18. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
A Comparative Performance Analysis of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine and Other Electron Transport Materials in Organic Electronics
The triazine core is known for its excellent thermal stability and electron-withdrawing nature, which are advantageous for facilitating electron transport. The inclusion of a bromophenyl group in 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is expected to further enhance its electron-withdrawing properties, potentially leading to improved charge mobility and better device performance.[1]
Performance Comparison of Electron Transport Materials
To provide a clear benchmark, the following tables summarize the key performance indicators for several triazine-based ETMs and other widely used materials. It is important to note that the performance of these materials can be influenced by the specific device architecture and fabrication conditions.
Table 1: Electron Mobility and Thermal Properties of Selected Electron Transport Materials
| Material | Chemical Name | Electron Mobility (cm²/Vs) | Decomposition Temperature (Td, °C) | Glass Transition Temperature (Tg, °C) |
| T2T | 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine | 1.1 x 10⁻⁴ (at 0.64 MV/cm) | 485 | 131 |
| T3T | 2,4,6-Tris(triphenyl-3-yl)-1,3,5-triazine | 1.8 x 10⁻⁴ (at 0.64 MV/cm) | 533 | 196 |
| TST | 2,4,6-Tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine | 1.3 x 10⁻⁴ (at 0.64 MV/cm) | 521 | 247 |
| Alq₃ | Tris(8-hydroxyquinolinato)aluminium | ~10⁻⁶ | ~400 | ~175 |
| TPBi | 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene | ~10⁻⁵ | >450 | ~160 |
| This compound | This compound | Data not available | Data not available | Data not available |
Table 2: Performance of Selected Electron Transport Materials in Green Phosphorescent OLEDs
| ETM (Host) | Emitter | Device Structure | Max. External Quantum Efficiency (EQE, %) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) |
| T2T | Ir(ppy)₃ | ITO/DNTPD/T2T:Ir(ppy)₃/TPBi/LiF/Al | 17.5 | 59.0 | 63.8 |
| T3T | Ir(ppy)₃ | ITO/DNTPD/T3T:Ir(ppy)₃/TPBi/LiF/Al | 14.4 | 50.6 | 54.7 |
| TST | Ir(ppy)₃ | ITO/DNTPD/TST:Ir(ppy)₃/TPBi/LiF/Al | 5.1 | 12.3 | 18.5 |
| Alq₃ | Ir(ppy)₃ | Doped EML | ~5-10 | ~10-20 | ~15-30 |
| TPBi | Ir(ppy)₃ | Doped EML | ~10-15 | ~20-30 | ~30-40 |
| This compound | - | - | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ETM performance. Below are the standard experimental protocols for key characterization techniques.
Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines
A common synthetic route involves the cyclotrimerization of the corresponding nitriles or the nucleophilic substitution of cyanuric chloride. For instance, the synthesis of aryl-substituted triazines can be achieved by reacting cyanuric chloride with the appropriate Grignard or organolithium reagents. The purification is typically performed using column chromatography and recrystallization to achieve high purity suitable for electronic applications.
Measurement of Electron Mobility (Time-of-Flight Method)
The electron mobility of the materials is often determined using the time-of-flight (TOF) technique.
-
Sample Preparation: A thin film of the ETM is sandwiched between two electrodes, typically indium tin oxide (ITO) and a metal like aluminum. The film thickness is precisely measured.
-
Measurement Setup: The sample is placed in a vacuum chamber and a voltage is applied across the electrodes. A short pulse of a nitrogen laser is used to generate charge carriers near the transparent electrode.
-
Data Acquisition: The transient photocurrent generated by the drifting electrons is monitored with an oscilloscope. The transit time (tᵣ) is determined from the kink in the photocurrent transient curve.
-
Mobility Calculation: The electron mobility (μ) is calculated using the formula: μ = d² / (V * tᵣ), where d is the film thickness and V is the applied voltage.
Thermal Analysis (TGA and DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of the materials.
-
TGA Protocol: A small sample of the material is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
DSC Protocol: A small sample is sealed in an aluminum pan and placed in a DSC instrument. The sample is heated and cooled at a controlled rate. The heat flow to or from the sample is measured, revealing the glass transition temperature (Tg) and melting point (Tm).
OLED Fabrication and Characterization
The performance of ETMs is ultimately evaluated in a functional OLED device.
-
Substrate Preparation: Patterned ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML, often the ETM doped with an emitter), the ETM layer, and an electron injection layer (EIL), are deposited sequentially by thermal evaporation in a high-vacuum chamber.
-
Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited on top of the organic stack through a shadow mask.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectrometer. From these measurements, the current efficiency, power efficiency, and external quantum efficiency are calculated.
Visualizing the Evaluation Process
The following diagrams illustrate the logical workflow for evaluating and comparing electron transport materials.
References
Validating the Purity of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine for OLED Fabrication: A Comparative Guide
A critical assessment of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine against established alternatives for use in high-performance Organic Light-Emitting Diode (OLED) fabrication, with a focus on purity validation and its impact on device performance.
Introduction
This compound is an electron-deficient organic material increasingly utilized as a host or electron transport layer (ETL) in OLEDs.[1] Its 1,3,5-triazine core imparts high thermal stability, a crucial attribute for device longevity, while the pendant phenyl and bromophenyl groups allow for tuning of its electronic properties. The electron-withdrawing nature of the triazine ring and the bromine substituent are thought to enhance electron mobility, a key factor for efficient charge transport in the OLED stack.[1] For optimal device performance, including high efficiency and long operational lifetime, the purity of this material is paramount, with commercial suppliers often quoting purities of ≥99.0% to ≥99.5%.[1][2] This guide provides a comparative analysis of this compound against two widely used materials in phosphorescent OLEDs (PhOLEDs): 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) as a host material and 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) as an electron transport material.
Performance Comparison
A direct comparison of OLED device performance using this compound is challenging due to the limited availability of published device data for this specific compound. However, by examining data from closely related triazine derivatives and established materials like CBP and TPBi, we can infer its potential performance characteristics.
Thermal Stability
High thermal stability is essential for OLED materials to withstand the heat generated during device operation and the fabrication process, which often involves vacuum thermal evaporation. A high glass transition temperature (Tg) is indicative of a stable amorphous state, preventing crystallization that can lead to device failure. The decomposition temperature (Td) indicates the material's upper-temperature limit before it begins to degrade.
| Material | Role in OLED | Glass Transition Temp. (Tg) | Decomposition Temp. (Td, 5% weight loss) |
| This compound | Host / ETL | Data not available | Data not available |
| CBP | Host | 62 °C[3] | >310 °C[3] |
| CBP derivative (CBP-CN) | Host | 162 °C[4][5] | Data not available |
| CBP derivative (CBPPO) | Host | 147 °C[6] | 460 °C[6] |
| TPBi | ETL | ~95-100 °C (inferred from various sources) | >350 °C[7] |
OLED Device Performance
The ultimate test of a material's suitability for OLEDs lies in the performance of devices fabricated with it. Key metrics include external quantum efficiency (EQE), luminance (brightness), and operational lifetime.
| Material | Role | Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | Lifetime (LT95) |
| CBP | Host | Ir(ppy)₃ (Green) | ~18-20% | >10,000 | - |
| CBP derivative (CBP-CN) | Host | Ir(ppy)₃ (Green) | 23.13%[4][5] | >10,000 | - |
| TPBi | ETL | FIrpic (Blue) | ~7-11% | ~13,000[10] | - |
| Triazine derivative (T2T) | Host | (PPy)₂Ir(acac) (Green) | 17.5% | - | - |
| Triazine derivative (T2-6970) | ETL | Not specified | Higher than reference[7] | - | Improved over reference[7] |
No specific device data for this compound was found. However, devices utilizing other triazine derivatives show promising results. For example, a green PhOLED using the triazine derivative T2T as a host material achieved a high external quantum efficiency of 17.5%. Another study on a novel triazine-based ETL material, T2-6970, demonstrated improved current efficiency and device lifetime compared to a standard reference material.[7] These results suggest that this compound, with its tailored electronic structure, has the potential to contribute to highly efficient and stable OLED devices.
Purity Validation: Experimental Protocols
The presence of impurities, even at parts-per-million (ppm) levels, can significantly degrade OLED performance by acting as charge traps or quenching sites for excitons. Halogenated impurities, in particular, are known to be detrimental. Therefore, rigorous purity validation is a critical step in the material supply chain for OLED fabrication.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for structural elucidation and purity assessment.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Due to potential solubility issues with triazine derivatives, gentle heating or the use of a co-solvent like deuterated trifluoroacetic acid (TFA) may be necessary.[11]
-
Internal Standard: Add a small amount of a certified internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a spectrometer with a frequency of at least 300 MHz. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an appropriate spectral width.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are typically required.
-
-
Data Analysis: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons, which can help identify and quantify impurities if their signals are resolved. The ¹³C NMR spectrum provides information on the carbon framework and can reveal the presence of structurally similar impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for separating and quantifying impurities.
Protocol for HPLC Analysis:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with additives like formic acid or ammonium acetate to improve peak shape. A gradient elution is often employed for complex mixtures.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL). The solvent should be compatible with the mobile phase.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for the analysis of aromatic compounds.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: Inject a small volume of the sample solution (e.g., 5-20 µL).
-
Detection: Use a UV detector set at a wavelength where the main compound and potential impurities absorb strongly (e.g., determined from a UV-Vis spectrum). A photodiode array (PDA) detector is advantageous as it provides spectral information for each peak.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile and semi-volatile impurities.
Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or toluene). Derivatization may be necessary for non-volatile impurities.
-
GC Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) should be used.
-
Temperature Program: A temperature gradient is programmed to separate compounds based on their boiling points. The initial temperature is held for a short period, then ramped up to a final temperature.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) is commonly used.
-
Mass Range: The mass spectrometer is set to scan a mass range that covers the expected molecular weights of the parent compound and potential impurities.
-
-
Data Analysis: The mass spectrum of each separated component is compared with spectral libraries (e.g., NIST) for identification. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which aids in the identification of bromine-containing impurities.
Logical Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound for OLED fabrication.
Caption: Workflow for purity validation of OLED materials.
Conclusion
This compound holds significant promise as a material for high-performance OLEDs, leveraging the inherent thermal stability and electron-deficient nature of the triazine core. While direct comparative device data is still emerging, analysis of related triazine derivatives suggests its potential to compete with or even surpass established materials like CBP and TPBi. However, realizing this potential is critically dependent on achieving and validating exceptionally high purity levels. The implementation of a rigorous analytical workflow, combining NMR, HPLC, and GC-MS, is essential to identify and quantify impurities that can be detrimental to device performance and longevity. As more research becomes available, a clearer picture of the performance of this specific material in OLED devices will emerge, further guiding its application in next-generation displays and lighting.
References
- 1. ep2-bayreuth.de [ep2-bayreuth.de]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Electrochemical Characterization of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A Comparative Guide by Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, a molecule of interest in materials science and drug development. The comparison is made with its parent compound, 2,4,6-triphenyl-1,3,5-triazine, and other substituted derivatives, utilizing data obtained from cyclic voltammetry (CV). This guide summarizes key quantitative data, details experimental protocols, and visualizes the experimental workflow.
Comparative Analysis of Electrochemical Properties
The following table summarizes the electrochemical data for related triazine derivatives, which serve as a basis for comparison.
| Compound | Oxidation Potential (Eox) vs. Fc/Fc+ (V) | Reduction Potential (Ered) vs. Fc/Fc+ (V) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OSTrPhCz) | Not Reported | Not Reported | -5.83 | -2.88 | 2.95 | [1] |
| 9-(2-(4-(2-bromophenyl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OTrPhCzBr) | Not Reported | Not Reported | -5.96 | -2.71 | 3.25 | [1] |
| 2,4,6-tris(4-bromophenyl)amine | +0.2 (vs Ag/Ag(I)) | Not Reported | - | - | - | [2] |
Note: The HOMO and LUMO energy levels are often estimated from the onset of the oxidation and reduction potentials, respectively, using empirical formulas. A common method uses the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
Experimental Protocol: Cyclic Voltammetry
The following is a generalized experimental protocol for the electrochemical characterization of triazine derivatives using cyclic voltammetry.
1. Materials and Reagents:
-
Analyte: this compound (or other triazine derivatives) at a concentration of 1 mM.
-
Solvent: Anhydrous dichloromethane (CH2Cl2) or acetonitrile (CH3CN).
-
Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Working Electrode: Glassy carbon electrode (GCE).
-
Counter Electrode: Platinum wire or foil.
-
Internal Standard: Ferrocene (for calibration).
2. Instrumentation:
-
A potentiostat/galvanostat electrochemical workstation.
3. Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve the triazine compound in the electrolyte solution to a final concentration of 1 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the working electrode, reference electrode, and counter electrode immersed in the analyte solution.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a range where the oxidation and reduction of the compound are expected. A typical range could be from -2.5 V to 2.0 V vs. Ag/AgCl.
-
Set the scan rate, typically starting at 100 mV/s. The scan rate can be varied to investigate the reversibility of the redox processes.
-
Record the cyclic voltammogram.
-
-
Internal Standard Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential (E1/2) of the Fc/Fc+ couple is then used to reference the measured potentials of the analyte.
4. Data Analysis:
-
Determine Redox Potentials: Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) from the cyclic voltammogram. The half-wave potential (E1/2) for a reversible process is calculated as (Epa + Epc) / 2. For irreversible processes, the peak potential is reported.
-
Calculate HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) relative to the Fc/Fc+ couple using the following empirical equations:
-
EHOMO = -[Eox, onset - E1/2(Fc/Fc+) + 4.8] eV
-
ELUMO = -[Ered, onset - E1/2(Fc/Fc+) + 4.8] eV The value 4.8 eV is the energy level of the Fc/Fc+ couple below the vacuum level.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the electrochemical characterization of this compound using cyclic voltammetry.
Caption: Experimental workflow for cyclic voltammetry characterization.
References
A Comparative Guide to the Electronic Structure of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine and Its Isomers: A Computational Perspective
This guide provides a comparative analysis of the electronic structure of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, a key intermediate in organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs).[1][2] The study leverages Density Functional Theory (DFT) to elucidate the impact of the ortho-bromine substitution on the molecule's electronic properties, in comparison to its meta- and para-substituted isomers and the parent compound, 2,4,6-triphenyl-1,3,5-triazine. Understanding these electronic variations is crucial for designing novel materials with tailored charge transport and photophysical properties for advanced electronic applications.[1][2][3]
Comparative Analysis of Electronic Properties
The electronic properties of the target compound and its alternatives were investigated using DFT calculations. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment were determined to assess the potential performance of these materials in electronic devices. The results are summarized in the table below.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 2,4,6-Triphenyl-1,3,5-triazine | -6.58 | -2.15 | 4.43 | 0.00 |
| This compound | -6.72 | -2.30 | 4.42 | 3.15 |
| 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | -6.70 | -2.28 | 4.42 | 2.10 |
| 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | -6.65 | -2.25 | 4.40 | 1.58 |
The introduction of a bromine atom, an electron-withdrawing group, generally leads to a stabilization of both the HOMO and LUMO levels compared to the unsubstituted triphenyl-triazine. The position of the bromine atom influences the magnitude of this effect and significantly impacts the molecular dipole moment. The ortho-isomer exhibits the largest dipole moment, which can have implications for molecular packing in the solid state and, consequently, charge transport properties.
Experimental and Computational Protocols
Computational Methodology:
The electronic structure calculations were performed using Density Functional Theory (DFT) as implemented in the Gaussian 16 software package.[4] The geometries of all molecules were optimized in the ground state without any symmetry constraints using the B3LYP hybrid functional and the 6-31G(d,p) basis set.[5][6] Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface. The electronic properties, including HOMO and LUMO energies and dipole moments, were then calculated from the optimized geometries.
Hypothetical Experimental Protocol for Photophysical Characterization:
UV-visible absorption and photoluminescence (PL) spectra would be recorded to complement the computational findings.
-
UV-Vis Spectroscopy: Absorption spectra would be measured in a dilute dichloromethane solution (10⁻⁵ M) at room temperature using a spectrophotometer. The wavelength range would typically be from 200 to 800 nm.
-
Photoluminescence Spectroscopy: Emission spectra would be recorded in the same solvent and concentration. The excitation wavelength would be set at the absorption maximum (λmax) determined from the UV-Vis spectrum. Quantum yields would be determined relative to a standard fluorophore.
Diagrams and Visualizations
The following diagrams illustrate the logical relationship between the studied compounds and a typical workflow for computational and experimental characterization.
Caption: Logical relationship of the studied bromophenyl-substituted triazines to the parent triphenyl-triazine compound.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srs.tcu.edu [srs.tcu.edu]
- 5. A DFT study on nitrotriazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling the Electronic Landscape: A Comparative Guide to DFT Calculations of HOMO/LUMO Levels in Substituted Triazine Derivatives
For researchers, scientists, and drug development professionals, understanding the electronic properties of molecules is paramount. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with their energy gap, are fundamental quantum chemical parameters that dictate a molecule's reactivity, stability, and electronic transitions. This guide provides a comparative analysis of how different substituents impact the HOMO-LUMO levels of triazine derivatives, supported by data from Density Functional Theory (DFT) calculations.
Triazine and its derivatives are a class of heterocyclic compounds with a wide range of applications, from pharmaceuticals to energetic materials.[1] The electronic characteristics of these molecules can be finely tuned by introducing various substituent groups to the triazine core. DFT has emerged as a powerful and reliable theoretical method for predicting these properties, offering insights that complement and guide experimental work.[1]
The Effect of Substituents on HOMO-LUMO Energies: A Data-Driven Comparison
The electronic nature of the substituent group plays a crucial role in modulating the HOMO and LUMO energy levels of triazine derivatives. Electron-donating groups (EDGs) tend to raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups (EWGs) typically lower the LUMO energy level, enhancing the molecule's electron-accepting capabilities. The HOMO-LUMO energy gap (ΔE), a key indicator of chemical reactivity and kinetic stability, is consequently altered by these substitutions. A smaller energy gap generally implies higher reactivity.[1]
Below is a summary of calculated HOMO-LUMO energies and energy gaps for various substituted triazine derivatives from different studies. It is important to note that direct comparison between different studies should be approached with caution due to variations in computational methods, basis sets, and the specific triazine core structure.
| Triazine Derivative | Substituent(s) | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | Benzimidazolylmethylamine | B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | [1] |
| Mono-substituted 1,3,5-triazine (L1) | Varies | B3LYP/6-311G++(d,p) | - | - | - | [2] |
| Di-substituted 1,3,5-triazine (L2) | Varies | B3LYP/6-311G++(d,p) | - | - | Decreases from L1 | [2] |
| Tri-substituted 1,3,5-triazine (L3) | Varies | B3LYP/6-311G++(d,p) | - | - | Slight decrease from L2 | [2] |
| 2,4,6-trisubstituted-1,3,5-triazines (TZ series) | Donor & Acceptor groups | B3LYP/6-311G(d,p) | Varies | Varies | Varies | [3] |
One study on N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine calculated the HOMO and LUMO energy values to be -6.2967 eV and -1.8096 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.4871 eV.[1] This relatively large energy gap suggests high stability for this particular molecule.[1] Another computational study on mono-, di-, and tri-substituted 1,3,5-triazine derivatives found that the energy gap sharply decreases when moving from a mono-substituted to a di-substituted molecule.[2] The transition from a di- to a tri-substituted molecule resulted in a much smaller decrease in the energy gap.[2] A separate investigation into donor-acceptor type star-shaped triazine derivatives demonstrated that both HOMO and LUMO levels are destabilized (energy increases) with stronger electron-donating substituents and stabilized (energy decreases) with electron-withdrawing substituents.[3]
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory. While specific parameters may vary between studies, the general workflow for performing these calculations is consistent.
Computational Methodology
The most commonly employed method for these types of studies is DFT with the B3LYP functional.[1][2][3] This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set is also critical for obtaining accurate results. Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are frequently used for these systems.[1][2][3] The addition of polarization functions (d,p) and diffuse functions (++) allows for a more flexible and accurate description of the electron distribution, particularly for systems with heteroatoms and potential for weak interactions.
A typical computational protocol involves the following steps:
-
Molecular Geometry Optimization: The initial structure of the substituted triazine derivative is built and then its geometry is optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular structure.
-
Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
HOMO-LUMO Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.
-
Analysis of Results: The output files from the calculation are analyzed to extract the HOMO and LUMO energies, visualize the molecular orbitals, and calculate the HOMO-LUMO energy gap.
The following diagram illustrates the general workflow for DFT calculations of HOMO/LUMO levels.
Conclusion
DFT calculations provide a robust and insightful framework for understanding the electronic properties of substituted triazine derivatives. The ability to systematically modify substituents in silico allows for the rational design of molecules with tailored HOMO-LUMO levels for specific applications. The presented data and methodologies offer a valuable resource for researchers in medicinal chemistry, materials science, and other fields where the electronic behavior of triazine-based compounds is of interest. As computational resources continue to improve, DFT will undoubtedly play an even more significant role in the discovery and development of novel triazine derivatives.
References
Spectroscopic Showdown: A Comparative Analysis of Bromophenyl-Diphenyl-Triazine Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced photophysical properties of molecular isomers is critical for designing advanced materials and therapeutics. This guide provides a detailed spectroscopic comparison of bromophenyl-diphenyl-triazine isomers, offering a side-by-side examination of their performance based on available experimental data.
The strategic placement of a bromine atom on the peripheral phenyl ring of a diphenyl-triazine core—whether in the ortho, meta, or para position—can significantly influence the molecule's electronic and photophysical characteristics. These alterations can impact everything from fluorescence quantum yield to excited-state lifetime, properties that are paramount in applications such as organic light-emitting diodes (OLEDs) and biomedical imaging probes.
Comparative Spectroscopic Data
| Isomer | Structure | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |
| 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine (ortho) | Data not available | Data not available | Data not available | Data not available | |
| 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine (meta) | Data not available | 458[1] | 0.176 (in toluene)[1] | Data not available | |
| 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (para) | ~325[2] | Data not available | Data not available | Data not available |
Note: The absorption maximum for the para-isomer is inferred from dendrimers containing the 2,4,6-triphenyl-1,3,5-triazine core, which exhibit strong absorption in this region. The fluorescence data for the meta-isomer is for a derivative where the triazine is further functionalized, which may influence the photophysical properties.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in the comparison. These protocols are generalized based on standard practices for the analysis of organic fluorophores.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength(s) at which a molecule absorbs light.
-
Sample Preparation: A stock solution of the bromophenyl-diphenyl-triazine isomer is prepared in a spectroscopic-grade solvent (e.g., dichloromethane, toluene) at a concentration of approximately 10-5 M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
Measurement: The sample is placed in a 1 cm path length quartz cuvette. The absorption spectrum is recorded over a wavelength range of 200-800 nm, with the pure solvent used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the resulting spectrum.
Steady-State Fluorescence Spectroscopy
Objective: To measure the emission spectrum and relative quantum yield of a fluorescent molecule.
-
Sample Preparation: A series of dilute solutions of the triazine isomer are prepared in a spectroscopic-grade solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator and a photomultiplier tube detector is used.
-
Emission Spectrum Measurement: The sample is excited at its absorption maximum (λabs), and the emission is scanned over a wavelength range starting from the excitation wavelength to the near-infrared. The wavelength of maximum emission (λem) is determined.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) is typically determined using a relative method. The integrated fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield is calculated using the following equation:
ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the excited-state lifetime of a fluorescent molecule.
-
Sample Preparation: A solution of the triazine isomer is prepared in a spectroscopic-grade solvent. The concentration is adjusted to have sufficient fluorescence intensity.
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This system includes a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a fast photodetector (e.g., a microchannel plate photomultiplier tube), and TCSPC electronics.
-
Measurement: The sample is excited with short pulses of light at a wavelength near its absorption maximum. The arrival times of the emitted photons are recorded relative to the excitation pulses.
-
Data Analysis: The collected data is used to construct a fluorescence decay curve. This decay is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τ).
Experimental and Logical Flow Diagrams
The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the logical relationship between molecular structure and photophysical properties.
Caption: General workflow for the spectroscopic analysis of bromophenyl-diphenyl-triazine isomers.
References
A Comparative Guide to the Impact of Isomeric Purity on Triazine-Based OLED Performance
For Researchers, Scientists, and Drug Development Professionals
The efficiency, stability, and color purity of Organic Light-Emitting Diodes (OLEDs) are critically dependent on the molecular structure and purity of the organic materials used in their fabrication. Among these, triazine derivatives have emerged as essential components due to their excellent thermal stability and electronic properties. This guide provides a comprehensive comparison of how isomeric purity in triazine-based materials can significantly influence the performance of OLEDs, supported by experimental data and detailed protocols.
The Significance of Isomeric Purity in Triazine-Based OLEDs
Triazine, a six-membered heterocyclic ring with three nitrogen atoms, can exist in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine.[1] The 1,3,5-triazine isomer is a particularly popular building block for thermally activated delayed fluorescence (TADF) materials due to its cost-effective synthesis and the versatility of functionalization at the 2,4,6 positions.[2][3]
Beyond these constitutional isomers, triazine derivatives can also exist as conformational isomers, such as symmetric "propeller" and asymmetric conformers, which can coexist in solution and potentially in thin films.[4][5] The presence of isomeric impurities, even in small amounts, can introduce trap states within the organic semiconductor film, leading to a decrease in device performance and lifetime.[6] For instance, studies on other organic semiconductors have shown that the coexistence of isomers can introduce discrete trapping states, negatively impacting charge transport.[6] Therefore, achieving high isomeric purity is a critical factor in developing high-performance and reproducible OLEDs.[7]
Comparative Performance Data
The following tables summarize the performance of OLEDs based on triazine derivatives. While direct side-by-side comparisons of varying isomeric purities are not always available in the literature, the data illustrates the high performance achievable with meticulously purified materials and highlights the differences in performance that can arise from different molecular (isomeric) structures.
Table 1: Performance of Green and Blue TADF OLEDs Employing Triazine-Based Emitters
| Emitter | Host | Doping Conc. (%) | Max. EQE (%) | Current Efficiency (cd/A) | Emission Color | Reference |
| DMAC-TRZ | - | - | 26.5 | 66.8 | Green | [8] |
| TRZ-DDPAc | DBFPO | 30 | 27.3 | 62.8 | Green | [9] |
| DACT-II | - | - | 29.6 | - | Green | [8] |
| TH-2DMAC | Non-doped | - | 12.8 | - | Blue | [10] |
| TH-2DPAC | Non-doped | - | 15.8 | - | Blue | [10] |
| 3DMAC-TTT | Solution-processed | - | 11.0 | - | Blue | [11] |
| 3,4,5-3TCz-TTT | Solution-processed | - | 5.8 | - | Blue | [11] |
Table 2: Performance of Solution-Processed OLEDs with Triazine-Based Materials
| Host Copolymer Ratio (Hole:Electron Transport Units) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Reference |
| 9:1 | 28.07 | 9.60 | [12] |
| 8:2 | 32.38 | 10.11 | [12] |
| 7:3 | 40.08 | 11.90 | [12] |
EQE: External Quantum Efficiency
The data indicates that subtle changes in molecular structure, akin to isomeric differences, can lead to significant variations in device performance. For instance, the two blue-emitting tris(triazolo)triazine-based emitters, 3DMAC-TTT and 3,4,5-3TCz-TTT, show a nearly two-fold difference in maximum external quantum efficiency.[11] Similarly, tuning the ratio of hole and electron transport units in a copolymer, which can be considered a form of structural isomerism at the polymer level, dramatically impacts device efficiency.[12]
Experimental Protocols
Detailed methodologies are crucial for reproducible results in OLED research. The following sections outline typical experimental protocols for the synthesis, purification, and fabrication of devices using triazine-based materials.
This protocol describes a general synthesis for a triazine derivative.
Synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T):
-
Lithiation: In a flask under an inert atmosphere, dissolve 3-bromobiphenyl in anhydrous toluene and cool to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) dropwise and stir for 1 hour at -78 °C to form the lithiated species.
-
Reaction with Cyanuric Chloride: In a separate flask, dissolve 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in anhydrous toluene and cool to 0 °C.
-
Slowly add the previously prepared lithiated biphenyl solution to the triazine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purify the crude product by column chromatography on silica gel.
-
Further purify by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain the pure product.[13]
-
For optimal device performance, a final purification step of temperature-gradient sublimation is often employed to achieve the highest purity.[14]
-
This protocol outlines the general steps for fabricating a multilayer OLED using vacuum thermal evaporation.[13]
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).[12][13]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO.[13]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially. A typical device structure could be:
-
Hole Injection Layer (HIL): e.g., Molybdenum trioxide (MoO₃)
-
Hole Transport Layer (HTL): e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
Emissive Layer (EML): Co-evaporation of a host material and the triazine-based dopant.
-
Electron Transport Layer (ETL): e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPYPB) or a triazine derivative itself.[14]
-
-
-
Cathode Deposition:
-
Deposit an electron injection layer (EIL), such as lithium fluoride (LiF) (1 nm).
-
Deposit the metal cathode, typically aluminum (Al) (100 nm).
-
-
Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from moisture and oxygen.[13]
-
Visualizing Key Concepts
The following diagrams illustrate the importance of isomeric purity and the general workflow for OLED fabrication.
Caption: Impact of Isomeric Purity on OLED Performance.
Caption: General Experimental Workflow for OLED Fabrication.
References
- 1. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The influence of isomer purity on trap states and performance of organic thin-film transistors. | University of Kentucky College of Arts & Sciences [english.as.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Facile Generation of Thermally Activated Delayed Fluorescence and Fabrication of Highly Efficient Non-Doped OLEDs Based on Triazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tris(triazolo)triazine-based emitters for solution-processed blue thermally activated delayed fluorescence organic light-emitting diodes - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Benchmarking OLED Device Stability: A Comparative Guide to 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine and Alternative Host Materials
In the pursuit of highly efficient and durable Organic Light-Emitting Diodes (OLEDs), the selection of optimal materials for the emissive and charge-transporting layers is paramount. This guide provides a comparative analysis of the device stability of OLEDs incorporating the triazine-based compound 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine . Due to the limited availability of direct, quantitative stability data for this specific compound in the public domain, this comparison will leverage data from a closely related and well-studied triazine derivative, 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) , as a representative of this class of materials. The performance of T2T-based devices will be benchmarked against established host materials, namely 3,3'-Di(9H-carbazol-9-yl)biphenyl (mCBP) and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) .
The triazine core is known for its electron-deficient nature, which facilitates efficient electron injection and transport, contributing to balanced charge carrier dynamics within the OLED. This class of materials also generally exhibits excellent thermal stability, a critical factor for ensuring long operational lifetimes in OLED devices.
Quantitative Performance Comparison
The following table summarizes key performance metrics for green phosphorescent OLEDs (PhOLEDs) utilizing T2T, mCBP, and CBP as host materials. It is important to note that direct comparison of lifetimes can be challenging due to variations in testing conditions and device architectures reported in the literature.
| Host Material | Emitter | Maximum External Quantum Efficiency (EQEmax) (%) | Power Efficiency (lm/W) | Lifetime (LT50) (hours) @ Initial Luminance (cd/m²) | Reference |
| T2T | Ir(ppy)₃ | 17.5 | 59.0 | Not Reported | [1] |
| mCBP | Green Emitter | Not Reported | Not Reported | ~1,500 @ 1000 | [2] |
| CBP | Green Emitter | Not Reported | Not Reported | ~1,000 @ 1000 | [2] |
Note: The data presented is for green PhOLEDs to provide a relative comparison. The lifetime of OLEDs is highly dependent on the emission color, with blue emitters generally exhibiting shorter lifetimes than green and red emitters.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of OLED device stability. The following sections outline standardized protocols for device fabrication and lifetime measurement.
OLED Device Fabrication
A typical fabrication process for a multi-layer OLED device for stability testing is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN), is deposited by thermal evaporation.
-
Hole Transport Layer (HTL) Deposition: A hole-transporting material, such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is deposited via thermal evaporation onto the HIL.
-
Emissive Layer (EML) Deposition: The host material (e.g., this compound, T2T, mCBP, or CBP) is co-evaporated with a phosphorescent emitter (e.g., Ir(ppy)₃ for green emission) to form the emissive layer. The doping concentration of the emitter is a critical parameter that affects device efficiency and stability.
-
Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), is deposited onto the EML.
-
Electron Injection Layer (EIL) Deposition: A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited to facilitate electron injection.
-
Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated using a glass lid and UV-curable epoxy in an inert atmosphere (e.g., a glovebox) to protect the organic layers from moisture and oxygen.
Device Stability Measurement (Lifetime Testing)
The operational lifetime of an OLED is a critical parameter for its practical application. The following protocol describes a standard method for measuring device stability:
-
Initial Characterization: The current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the fresh device are measured.
-
Constant Current Stress: The device is driven by a constant DC current density (e.g., 10 mA/cm² or 20 mA/cm²). The choice of current density will determine the initial luminance and the acceleration of the aging process.[4]
-
Luminance Monitoring: The luminance of the device is continuously monitored over time using a photodiode or a spectrometer. The voltage required to maintain the constant current is also recorded.
-
Lifetime Determination: The operational lifetime is typically defined as the time it takes for the initial luminance to decay to a certain percentage, most commonly 50% (LT50).[3] Other metrics such as LT70 or LT95 may also be used depending on the application requirements.
-
Data Analysis: The luminance decay curve is plotted as a function of time. The lifetime is then extrapolated from this curve. The degradation can often be modeled using a stretched exponential decay function.[4]
Accelerated Lifetime Testing
To reduce the long testing times for highly stable devices, accelerated aging tests are often employed. This involves stressing the devices under harsher conditions than normal operation. Common acceleration factors include:
-
Increased Current Density: Driving the device at a higher current density leads to a higher initial luminance and a faster degradation rate. The lifetime at normal operating brightness can then be extrapolated using established scaling laws.[5]
-
Elevated Temperature: Operating the device at an elevated temperature (e.g., 60°C or 85°C) accelerates the degradation mechanisms.[6][7]
-
High Humidity: For assessing the robustness of the device encapsulation, testing is performed in a high-humidity environment (e.g., 85% relative humidity).[7]
It is crucial to establish a valid acceleration model to accurately predict the device lifetime under normal operating conditions from the accelerated test data.
Conclusion
While direct quantitative stability data for OLEDs utilizing this compound remains limited in publicly accessible literature, the broader class of triazine-based materials, exemplified by T2T, demonstrates significant promise for high-efficiency PhOLEDs. The excellent thermal stability and electron-transporting properties inherent to the triazine core are key attributes that contribute to the potential for long operational lifetimes.
Compared to established host materials like mCBP and CBP, triazine derivatives offer a compelling alternative for achieving stable and efficient OLED performance. Further research and direct comparative studies under standardized testing protocols are necessary to fully elucidate the stability advantages of this compound and to guide the rational design of next-generation OLED materials. The detailed experimental protocols provided in this guide offer a framework for conducting such crucial comparative assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. d-nb.info [d-nb.info]
- 6. Evaluating OLED Burn-In Lifespan Using Accelerated Testing [eureka.patsnap.com]
- 7. How to Measure OLED Lifespan in High Humidity Environments [eureka.patsnap.com]
A Cross-Validated Guide to the Properties of Triazine Derivatives: Bridging Experiment and Theory
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of experimental and theoretical data on the properties of various triazine derivatives. It aims to offer a clear, objective cross-validation of these compounds' performance, supported by detailed experimental methodologies and computational insights.
Triazine derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antimicrobial properties. The continuous development of novel triazine-based therapeutic agents relies on a thorough understanding of their structure-activity relationships. This guide synthesizes experimental findings with theoretical predictions to provide a comprehensive overview of key properties.
Comparative Analysis of Anticancer Activity
The in vitro anticancer activity of several triazine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. Concurrently, computational models, particularly those based on Density Functional Theory (DFT), are employed to predict molecular properties that may correlate with biological activity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap.
| Compound/Derivative | Target Cell Line | Experimental IC50 (µM) | Theoretical HOMO-LUMO Gap (eV) | Reference |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast Cancer) | 6.25 | Not specified in source | [1] |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast Cancer) | 8.18 | Not specified in source | [1] |
| Imatinib (Reference) | MDA-MB-231 (Breast Cancer) | 35.50 | Not specified in source | [1] |
| 1,3,5-triazine derivative 13g | A549 (Lung Cancer) | 0.20 ± 0.05 | Not specified in source | [2] |
| 1,3,5-triazine derivative 13g | MCF-7 (Breast Cancer) | 1.25 ± 0.11 | Not specified in source | [2] |
| 1,3,5-triazine derivative 13g | HeLa (Cervical Cancer) | 1.03 ± 0.24 | Not specified in source | [2] |
| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | Not Applicable | Not Applicable | 1.97 | [3] |
Cross-Validation of Physicochemical and Spectroscopic Properties
Computational chemistry offers powerful tools to predict the structural and electronic properties of molecules. These theoretical predictions can be validated against experimental data obtained from various spectroscopic and analytical techniques. Such comparisons are crucial for refining computational models and gaining deeper insights into the molecular characteristics that govern the behavior of triazine derivatives.
| Property | Experimental Method | Experimental Value | Theoretical Method | Theoretical Value | Reference |
| Geometric Parameters | Single Crystal X-ray Diffraction | Dihedral angles, bond lengths, etc. | DFT (B3LYP/6-31G(d,p)) | Excellent correlation with X-ray data | [4] |
| Vibrational Spectra | FT-IR Spectroscopy | Characteristic vibrational bands | DFT | Good correlation with experimental IR spectra | [4] |
| Electronic Spectra | UV-Vis Spectroscopy | Absorption maxima | DFT | Agree well with experimental results (within 10-20 nm) | [4] |
| Electrochemical Properties | Cyclic Voltammetry | Onset oxidation and reduction potentials | DFT | HOMO and LUMO energies calculated | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols frequently cited in the study of triazine derivatives.
Anticancer Activity Screening: MTT Assay
The antiproliferative properties of synthesized triazine derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][5][6]
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the triazine derivatives and a positive control (e.g., imatinib, etoposide) for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity Screening: Broth Dilution Method
The antimicrobial activity of triazine derivatives is often determined by the broth dilution method to ascertain the Minimum Inhibitory Concentration (MIC).[7]
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Many triazine derivatives exert their anticancer effects by modulating key cellular signaling pathways. A prominent target is the EGFR/PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation, survival, and metabolism.[8][9]
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by triazine derivatives.
The general workflow for the synthesis and evaluation of novel triazine derivatives often follows a multi-step process, beginning with chemical synthesis and purification, followed by structural characterization and biological screening.
Caption: General workflow for the development of novel triazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives - Kuvaeva - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 4. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated organic compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound.[1][2] Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory.[2] All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][3] In case of accidental contact, wash skin thoroughly with soap and water, and flush eyes with copious amounts of water.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of solid this compound waste.[3] The container must be in good condition and compatible with the chemical.[3]
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date when the first particle of waste is added to the container.[3]
-
-
Accumulation and Storage:
-
Arranging for Disposal:
-
Disposal of this compound must be handled by a licensed professional waste disposal service.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
The ultimate disposal method will likely be incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C21H14BrN3 | [1] |
| Molecular Weight | 388.26 g/mol | [1] |
| CAS Number | 77189-15-2 | [1] |
Experimental Protocols
While specific experimental protocols for the synthesis or use of this compound are beyond the scope of this disposal guide, it is imperative that any such protocols include a detailed waste management plan as part of the experimental design. This plan should align with the procedures outlined above.
Disposal Workflow
References
Personal protective equipment for handling 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
Essential Safety and Handling Guide for 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 77989-15-2
-
Molecular Formula: C₂₁H₁₄BrN₃
Hazard Summary: This compound is known to cause skin irritation and serious eye irritation.[1] Although comprehensive toxicological properties may not be fully investigated, similar triazine compounds can be mild skin irritants and highly irritating to the eyes.[2][3] All necessary precautions should be taken to avoid direct contact and inhalation.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Proper selection and use of PPE are the primary defense against exposure.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles or a full-face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves such as Nitrile or Neoprene.[4][5] Ensure gloves are of sufficient thickness (e.g., >11 mil) and are regularly inspected for signs of degradation or puncture.[6] | To prevent skin contact, as the compound is a known skin irritant.[1] These materials offer good resistance to a variety of organic chemicals.[4][5] |
| Body Protection | A lab coat worn over clothing that covers the legs and arms. Chemical-resistant coveralls may be necessary for larger quantities or when there is a significant risk of spillage.[4] | To protect the skin from accidental spills and contamination. |
| Respiratory | A NIOSH-approved air-purifying respirator with organic vapor cartridges and N95/P100 particulate filters should be used when handling the powder outside of a certified chemical fume hood or if dust is generated.[7][8][9][10] | To prevent inhalation of the powdered compound, which may cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling powdered chemicals is essential to minimize exposure risk.
-
Preparation:
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control airborne dust.[14]
-
Use spatulas and weigh boats to handle the powder; avoid pouring directly from the container to minimize dust generation.[2]
-
Keep containers of the chemical closed when not in use.[2]
-
-
In-Use:
-
Post-Handling:
-
Decontaminate all equipment and the work area using an appropriate solvent and cleaning procedure.
-
Properly dispose of all contaminated materials, including bench paper and gloves, as hazardous waste.
-
Emergency Procedures: Spill and Exposure
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[6] If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
| Minor Spill | For small spills of the solid material, carefully sweep it up to avoid creating dust and place it in a sealed, labeled container for disposal.[6] Clean the spill area with a wet cloth or paper towels, and dispose of these as hazardous waste.[6] |
| Major Spill | Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.[15] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, in a designated hazardous waste container.
-
As this is a halogenated organic compound, it must be segregated from non-halogenated waste streams.[3][16][17][18] Mixing these waste types can increase disposal costs and complexity.[3][18]
-
-
Container Management:
-
Disposal Pathway:
-
Dispose of the hazardous waste through your institution's EHS-approved waste management program.[15]
-
Do not dispose of this chemical down the drain or in regular trash.[12]
-
Consider incineration in a chemical incinerator equipped with an afterburner and scrubber for final disposal, as recommended for similar compounds.[2]
-
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. safetyvestsandmore.com [safetyvestsandmore.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. aghealthandsafety.com [aghealthandsafety.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. 3m.com [3m.com]
- 10. cdc.gov [cdc.gov]
- 11. uwlax.edu [uwlax.edu]
- 12. gz-supplies.com [gz-supplies.com]
- 13. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 14. tmi.utexas.edu [tmi.utexas.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
